molecular formula C27H23N5O2+2 B604971 360A

360A

Cat. No.: B604971
M. Wt: 449.5 g/mol
InChI Key: KPOOEJJPTYXNTN-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

360A is a stabilizing G-Quadruplex ligand which has potent selectivity toward G-quadruplex structures of the telomeric 3'-overhang.

Properties

IUPAC Name

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOOEJJPTYXNTN-UHFFFAOYSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of 360A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

360A is a synthetic small molecule that has garnered significant interest in the field of oncology for its potent anti-proliferative effects. Its primary mechanism of action involves a dual-pronged attack on key cellular components that are critical for the survival and proliferation of cancer cells. This compound acts as a selective stabilizer of G-quadruplex DNA structures and an inhibitor of the enzyme telomerase. This dual activity leads to telomere dysfunction, induction of a DNA damage response, and ultimately, apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies associated with the action of this compound.

Molecular Mechanism of Action

The anticancer activity of this compound is centered around its ability to interact with and modulate the function of telomeres, the protective caps at the ends of chromosomes.

G-Quadruplex Stabilization

Guanine-rich sequences of DNA, such as those found in telomeres and oncogene promoter regions, can fold into four-stranded secondary structures known as G-quadruplexes. This compound is a member of the pyridine dicarboxamide class of ligands, which have been shown to selectively bind to and stabilize these G-quadruplex structures[1][2]. The stabilization of telomeric G-quadruplexes by this compound creates a physical impediment that interferes with the normal processing of telomeres during DNA replication[3].

Telomerase Inhibition

Telomerase is a reverse transcriptase enzyme that is responsible for maintaining telomere length in most cancer cells, thereby enabling their replicative immortality. The G-quadruplex structure stabilized by this compound is not recognized as a substrate by telomerase, leading to the inhibition of its activity. This inhibition prevents the elongation of telomeres, contributing to their progressive shortening with each cell division.

Induction of DNA Damage Response and Apoptosis

The stabilization of G-quadruplexes and inhibition of telomerase by this compound trigger a cellular DNA damage response (DDR). The presence of stabilized G-quadruplexes can be recognized by the cell as a form of DNA damage, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling pathways. These pathways, in turn, activate downstream effectors such as checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53[4][5]. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death)[6]. While direct evidence for this compound-induced phosphorylation of ATM/ATR is still emerging, the observed apoptotic effects are consistent with the activation of this pathway.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis in cancer cells.

360A_Mechanism_of_Action Signaling Pathway of this compound Action cluster_0 Cellular Entry and Targeting cluster_1 Cellular Response This compound This compound Telomeric_G_Quadruplex Telomeric_G_Quadruplex This compound->Telomeric_G_Quadruplex Binds and Stabilizes Telomerase Telomerase This compound->Telomerase Inhibits G_Quadruplex_Stabilization G_Quadruplex_Stabilization Telomeric_G_Quadruplex->G_Quadruplex_Stabilization Telomerase_Inhibition Telomerase_Inhibition Telomerase->Telomerase_Inhibition Telomere_Dysfunction Telomere_Dysfunction G_Quadruplex_Stabilization->Telomere_Dysfunction Telomerase_Inhibition->Telomere_Dysfunction DNA_Damage_Response DNA_Damage_Response Telomere_Dysfunction->DNA_Damage_Response ATM_ATR_Activation ATM_ATR_Activation DNA_Damage_Response->ATM_ATR_Activation p53_Activation p53_Activation ATM_ATR_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Proposed signaling cascade of this compound leading to apoptosis.

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: Telomerase Inhibition

AssayParameterValueReference
TRAP-G4IC50300 nM[1]

Table 2: Anti-proliferative Activity (IC50)

Cell LineCell TypeIC50 (µM)Reference
T98GGlioblastoma4.8 ± 1.1[1]
CB193Glioblastoma3.9 ± 0.4[1]
U118-MGGlioblastoma8.4 ± 0.5[1]
SAOS-2Osteosarcoma>15[1]
Primary astrocytesNormal17.4 ± 1.2[1]

Table 3: G-Quadruplex Binding

MethodTargetResultReference
Equilibrium DialysisTelomeric G-quadruplex vs. duplex DNAPreferential binding to G-quadruplex[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TRAP-G4 (Telomeric Repeat Amplification Protocol for G-Quadruplex Ligands) Assay

This modified TRAP assay is specifically designed to assess the inhibitory activity of G-quadruplex stabilizing ligands on telomerase.

Experimental Workflow:

TRAP_G4_Workflow TRAP-G4 Assay Workflow Start Start Cell_Lysate_Preparation Prepare cell lysate containing telomerase Start->Cell_Lysate_Preparation Reaction_Setup Set up reaction with TSG4 primer, dNTPs, and this compound Cell_Lysate_Preparation->Reaction_Setup Telomerase_Extension Incubate for telomerase-mediated extension of TSG4 primer Reaction_Setup->Telomerase_Extension PCR_Amplification Amplify extension products by PCR Telomerase_Extension->PCR_Amplification Gel_Electrophoresis Separate PCR products by polyacrylamide gel electrophoresis PCR_Amplification->Gel_Electrophoresis Data_Analysis Quantify band intensity to determine IC50 Gel_Electrophoresis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the TRAP-G4 telomerase inhibition assay.

Protocol:

  • Cell Lysate Preparation: Prepare a cell extract containing active telomerase from a suitable cancer cell line (e.g., HCT116).

  • Reaction Mixture: In a PCR tube, combine the cell lysate, a reaction buffer (containing Tris-HCl, MgCl₂, KCl, and dNTPs), the G-quadruplex-forming substrate primer (TSG4), and varying concentrations of this compound.

  • Telomerase Extension: Incubate the reaction mixture at a temperature optimal for telomerase activity (typically 25-30°C) to allow for the extension of the TSG4 primer by telomerase.

  • PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture and perform PCR to amplify the telomerase extension products.

  • Detection and Analysis: Separate the amplified products on a polyacrylamide gel and visualize them using a suitable staining method. The intensity of the bands corresponds to the telomerase activity. The IC50 value is determined by quantifying the reduction in band intensity at different concentrations of this compound.

Equilibrium Dialysis for G-Quadruplex Binding

Equilibrium dialysis is used to determine the preferential binding of this compound to G-quadruplex DNA over double-stranded DNA.

Protocol:

  • Apparatus Setup: A dialysis chamber is divided into two compartments by a semi-permeable membrane that allows the passage of small molecules like this compound but retains larger molecules like DNA.

  • Sample Loading: In one compartment, place a solution of the DNA structure of interest (e.g., pre-formed telomeric G-quadruplex DNA or duplex DNA). In the other compartment, place a solution of radiolabeled this compound ([³H]-360A) in the same buffer.

  • Equilibration: Allow the system to reach equilibrium by gentle agitation for a sufficient period (e.g., 24-48 hours) at a controlled temperature. During this time, free [³H]-360A will diffuse across the membrane until its concentration is equal in both compartments.

  • Measurement: After equilibration, take samples from both compartments and measure the radioactivity using a scintillation counter.

  • Data Analysis: An excess of radioactivity in the compartment containing the DNA indicates binding of this compound to the DNA. The concentration of bound and free ligand can be calculated to determine binding parameters. By comparing the amount of bound [³H]-360A in the presence of G-quadruplex DNA versus duplex DNA, the binding selectivity can be determined.

In Vivo Studies

While extensive in vivo data for this compound is not widely published, the general approach to evaluate its anti-tumor efficacy would involve xenograft models.

General Xenograft Model Workflow:

Xenograft_Workflow General Xenograft Model Workflow Start Start Cell_Implantation Implant human cancer cells subcutaneously into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a measurable size Cell_Implantation->Tumor_Growth Treatment_Initiation Administer this compound or vehicle control to the mice Tumor_Growth->Treatment_Initiation Monitoring Monitor tumor volume and mouse body weight regularly Treatment_Initiation->Monitoring Endpoint_Analysis At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis) Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A typical workflow for assessing in vivo efficacy using a xenograft model.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer agents with a well-defined dual mechanism of action targeting G-quadruplexes and telomerase. The data presented in this guide highlight its potent in vitro activity and provide a strong rationale for its further development. Future research should focus on obtaining more precise quantitative binding data for this compound with various G-quadruplex structures, elucidating the downstream signaling events of the DNA damage response in greater detail, and conducting comprehensive in vivo efficacy and toxicity studies. Such investigations will be crucial in translating the promising preclinical findings of this compound into a potential therapeutic for cancer patients.

References

An In-depth Technical Guide to the Synthesis and Purification of Compound 360A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of compound 360A, a potent G-quadruplex stabilizer and telomerase inhibitor. The information is intended for an audience with a technical background in medicinal chemistry, chemical biology, and drug development.

Introduction to Compound this compound

Compound this compound, a N-methylbisquinolinium-pyridine-2,6-dicarboxamide derivative, is a highly selective G-quadruplex (G4) ligand.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich DNA and RNA sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, this compound effectively inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.[2] This mechanism leads to telomere dysfunction, cell cycle arrest, and ultimately, apoptosis in cancer cells, making this compound a compound of significant interest in oncology research.[2]

Biological Activity and Quantitative Data

Compound this compound has demonstrated potent inhibitory effects on telomerase and cytotoxic activity against various cancer cell lines. The quantitative data for these activities are summarized below.

Target/Cell LineAssay TypeIC50 ValueReference
TelomeraseTRAP-G4 Assay300 nM[2]
T98G (Glioma)Cell Viability4.8 ± 1.1 µM[2]
CB193 (Glioma)Cell Viability3.9 ± 0.4 µM[2]
U118-MG (Glioma)Cell Viability8.4 ± 0.5 µM[2]
SAOS-2 (Osteosarcoma)Cell Viability>15 µM[2]
Primary AstrocytesCell Viability17.4 ± 1.2 µM[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of compound this compound.

Synthesis of Compound this compound

The synthesis of this compound is a two-step process involving an amidation reaction followed by methylation. The general synthetic route is based on procedures reported for analogous pyridine-2,6-dicarboxamide derivatives.[1][3]

Step 1: Synthesis of the bis-Quinolinyl Pyridine-2,6-dicarboxamide Intermediate

  • Preparation of 2,6-Pyridinedicarbonyl dichloride: To a suspension of pyridine-2,6-dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (5-10 drops).[3]

  • Slowly add oxalyl chloride (4 equivalents) dropwise to the mixture at room temperature.[3]

  • Stir the reaction mixture until a clear solution is formed (approximately 3-4 hours).[3]

  • Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene to ensure complete removal of volatile residues, yielding the acid chloride.[3]

  • Amidation Reaction: Dissolve the freshly prepared 2,6-pyridinedicarbonyl dichloride in dry tetrahydrofuran (THF).

  • In a separate flask, dissolve 3-aminoquinoline (2.2 equivalents) in dry THF.

  • Cool the aminoquinoline solution to 0°C and slowly add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.[1][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure. The resulting crude product is the unmethylated precursor.

Step 2: Methylation to Yield Compound this compound

  • Dissolve the crude bis-quinolinyl pyridine-2,6-dicarboxamide intermediate from Step 1 in a 1:1 mixture of DMF and acetone.[1]

  • Add an excess of methyl iodide (CH₃I) to the solution.[1]

  • Stir the reaction mixture at room temperature for 1-5 days. The progress can be monitored by TLC or LC-MS.[1]

  • Upon completion, the product, compound this compound (as a di-iodide salt), will precipitate from the solution.

Purification of Compound this compound

Purification is critical to remove unreacted starting materials, by-products, and excess methylating agent.

  • Filtration: Collect the precipitated solid from the methylation reaction by vacuum filtration.

  • Washing: Wash the collected solid sequentially with cold acetone, diethyl ether, and then dry it under vacuum. This removes most of the soluble impurities.

  • Recrystallization (Optional): If further purification is required, recrystallization can be attempted from a suitable solvent system, such as a methanol/ether mixture. Dissolve the compound in a minimum amount of hot methanol and then slowly add ether until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.

  • Column Chromatography: For highly pure samples, column chromatography can be employed. A silica gel column is typically used.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of dichloromethane and methanol is a common choice for polar, charged compounds. The exact gradient should be determined by analytical TLC.

  • Characterization: The purity and identity of the final compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of compound this compound.

G General Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation Start Pyridine-2,6-dicarboxylic acid + 3-Aminoquinoline Step1 Amidation Reaction Start->Step1 Intermediate bis-Quinolinyl Precursor Step1->Intermediate Step2 Methylation (with Methyl Iodide) Intermediate->Step2 Crude_this compound Crude Compound this compound Step2->Crude_this compound Purify Purification (Filtration, Chromatography) Crude_this compound->Purify Pure_this compound Pure Compound this compound Purify->Pure_this compound Analysis Characterization (NMR, MS, HPLC) Pure_this compound->Analysis Bio_Test Biological Assays (TRAP, Cell Viability) Pure_this compound->Bio_Test Data IC50 Data Bio_Test->Data

Caption: Workflow for this compound synthesis, purification, and biological testing.

Signaling Pathway of Compound this compound

This diagram outlines the proposed mechanism of action for compound this compound in cancer cells.

G Proposed Signaling Pathway of Compound this compound Compound_this compound Compound this compound G4 Telomeric G-Quadruplex Compound_this compound->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Telomere_Rep Telomere Replication G4->Telomere_Rep Blocks Telomerase->Telomere_Rep Telomere_Dys Telomere Dysfunction (Uncapping, Shortening) Telomere_Rep->Telomere_Dys DDR DNA Damage Response Telomere_Dys->DDR Activates Rad51 Rad51 DDR->Rad51 DNAPKcs DNA-PKcs DDR->DNAPKcs Telomere_Aberrations Telomere Aberrations (Losses, Fusions) Rad51->Telomere_Aberrations DNAPKcs->Telomere_Aberrations Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Aberrations->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound stabilizes G-quadruplexes, leading to apoptosis.

References

An In-depth Technical Guide to 360A: A Potent G-Quadruplex Ligand and Telomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 360A, a novel synthetic small molecule, has emerged as a significant agent in the field of anticancer research. Identified as a potent and selective G-quadruplex (G4) ligand, this compound demonstrates a strong affinity for these non-canonical DNA secondary structures, particularly within telomeric regions. This interaction leads to the stabilization of G-quadruplexes, thereby inhibiting the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells. The downstream consequences of telomerase inhibition by this compound include the induction of telomere dysfunction, replication stress, and the activation of a DNA damage response pathway, ultimately culminating in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its characterization and a visualization of its proposed mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically known as N,N'-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide. Its structure is characterized by a central pyridine-2,6-dicarboxamide scaffold flanked by two N-methylated quinolinium moieties. The iodide salt of this compound is commonly used in experimental settings.

Table 1: Physicochemical Properties of this compound Iodide

PropertyValueReference
IUPAC Name 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) iodide[1]
Molecular Formula C27H23I2N5O2[1]
Molecular Weight 703.31 g/mol [1]
Appearance Yellow precipitate[1]
ESI-MS (m/z) 420.2 ([M+H]+)[1]

Biological Activity and Mechanism of Action

This compound exhibits its anticancer effects primarily through the stabilization of G-quadruplex structures and subsequent inhibition of telomerase. This leads to telomere dysfunction and elicits a DNA damage response, ultimately triggering apoptosis in cancer cells.

Table 2: In Vitro Biological Activity of this compound

AssayCell LineParameterValueReference
Telomerase Inhibition-IC50300 nM[1]
Cell ViabilityT98G (Glioma)IC504.8 ± 1.1 µM[1]
Cell ViabilityCB193 (Glioma)IC503.9 ± 0.4 µM[1]
Cell ViabilityU118-MG (Glioma)IC508.4 ± 0.5 µM[1]
Cell ViabilitySAOS-2 (Osteosarcoma)IC50>15 µM[1]
Cell ViabilityPrimary AstrocytesIC5017.4 ± 1.2 µM[1]
Signaling Pathway

The stabilization of telomeric G-quadruplexes by this compound obstructs the proper functioning of telomerase and disrupts the protective shelterin complex. This leads to the recognition of telomeres as damaged DNA, activating the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) signaling pathways. This cascade ultimately results in cell cycle arrest and apoptosis.

G_Quadruplex_Ligand_Pathway cluster_0 Cellular Response to this compound cluster_1 DNA Damage Response This compound This compound Telomeric G-Quadruplex Telomeric G-Quadruplex This compound->Telomeric G-Quadruplex Binds to G4 Stabilization G4 Stabilization Telomeric G-Quadruplex->G4 Stabilization Telomerase Inhibition Telomerase Inhibition G4 Stabilization->Telomerase Inhibition Shelterin Displacement Shelterin Displacement G4 Stabilization->Shelterin Displacement Replication Fork Stalling Replication Fork Stalling G4 Stabilization->Replication Fork Stalling Telomere Uncapping Telomere Uncapping Shelterin Displacement->Telomere Uncapping DNA Damage Signal DNA Damage Signal Telomere Uncapping->DNA Damage Signal Replication Fork Stalling->DNA Damage Signal ATR Activation ATR Activation DNA Damage Signal->ATR Activation ATM Activation ATM Activation DNA Damage Signal->ATM Activation Chk1/Chk2 Phosphorylation Chk1/Chk2 Phosphorylation ATR Activation->Chk1/Chk2 Phosphorylation ATM Activation->Chk1/Chk2 Phosphorylation p53 Activation p53 Activation Chk1/Chk2 Phosphorylation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cell death.

Experimental Protocols

Synthesis of this compound Iodide

The synthesis of this compound iodide is a two-step process starting from pyridine-2,6-dicarbonyl dichloride and 3-aminoquinoline.

Synthesis_Workflow Start Start Step1 Condensation of Pyridine-2,6-dicarbonyl dichloride and 3-aminoquinoline Start->Step1 Intermediate N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (1c) Step1->Intermediate Step2 Methylation with Iodomethane (CH3I) Intermediate->Step2 Product This compound Iodide (2a) Step2->Product

Caption: Synthetic workflow for this compound iodide.

Procedure:

  • Synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide (1c): A mixture of 3-aminoquinoline and pyridine-2,6-dicarbonyl dichloride is refluxed overnight in dry toluene. The resulting precipitate is recovered by filtration and washed to yield the intermediate compound 1c.[1]

  • Synthesis of 3,3'-((Pyridine-2,6-dicarbonyl)bis(azanediyl))bis(1-methylquinolin-1-ium) Iodide (2a): Compound 1c is reacted with iodomethane in a mixture of DMF and acetone at room temperature. The final product, this compound iodide (2a), is obtained as a yellow precipitate which is then filtered and washed.[1]

FRET Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex DNA structures by measuring the change in melting temperature (ΔTm).

Protocol:

  • Oligonucleotide Preparation: A G-quadruplex forming oligonucleotide dual-labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) is prepared in a buffer containing a G-quadruplex stabilizing cation (e.g., KCl).

  • Assay Setup: The labeled oligonucleotide is mixed with varying concentrations of this compound in a 96-well plate.

  • Melting Curve Analysis: The plate is heated in a real-time PCR machine, and the fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

  • Data Analysis: The ΔTm is calculated as the difference between the Tm in the presence and absence of this compound. A higher ΔTm indicates greater stabilization.

G4-Fluorescence Intercalator Displacement (G4-FID) Assay

The G4-FID assay is a high-throughput method to screen for and evaluate the affinity of ligands for G-quadruplex DNA.

Protocol:

  • DNA and Probe Preparation: A G-quadruplex forming oligonucleotide is pre-folded and incubated with a fluorescent probe (e.g., Thiazole Orange) that fluoresces upon binding to the G-quadruplex.

  • Ligand Titration: Increasing concentrations of this compound are added to the DNA-probe complex.

  • Fluorescence Measurement: The fluorescence is measured after each addition of the ligand. The displacement of the fluorescent probe by this compound results in a decrease in fluorescence.

  • Data Analysis: The concentration of this compound required to displace 50% of the fluorescent probe (DC50) is determined, which is inversely proportional to the binding affinity of the ligand.

Surface Plasmon Resonance (SPR)

SPR is used to measure the kinetics and affinity of the interaction between this compound and G-quadruplex DNA in real-time without labeling.

Protocol:

  • Chip Preparation: A sensor chip (e.g., streptavidin-coated) is functionalized by immobilizing a biotinylated G-quadruplex forming oligonucleotide.[2]

  • Binding Analysis: Solutions of this compound at various concentrations are flowed over the sensor chip surface. Binding of this compound to the immobilized G-quadruplex DNA causes a change in the refractive index, which is detected as a response in resonance units (RU).[2]

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram data. The equilibrium dissociation constant (KD) is calculated as koff/kon.[2]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to G-quadruplex DNA, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: A solution of the G-quadruplex forming oligonucleotide is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[3]

  • Titration: The this compound solution is injected in small aliquots into the sample cell containing the G-quadruplex DNA.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Thermodynamic Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to DNA. Fitting this curve provides the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[3]

Conclusion

This compound is a promising G-quadruplex ligand with potent telomerase inhibitory activity. Its ability to induce telomere dysfunction and a subsequent DNA damage response in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other G-quadruplex-targeting agents. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

The G-Quadruplex Ligand 360A: A Technical Guide to its Discovery, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The G-quadruplex ligand 360A, a pyridine dicarboxamide derivative, has emerged as a significant tool in the study of G-quadruplex biology and as a potential anti-cancer therapeutic. Its discovery and subsequent characterization have provided compelling evidence for the existence and biological relevance of G-quadruplex structures within human cells, particularly at the telomeres. This technical guide provides an in-depth overview of the history, discovery, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Discovery and History

The development of this compound is rooted in the "G-quadruplex hypothesis," which posits that the guanine-rich single-stranded 3' overhangs of telomeres can fold into four-stranded structures known as G-quadruplexes. The stabilization of these structures is proposed to inhibit the activity of telomerase, an enzyme crucial for telomere maintenance and implicated in the immortalization of cancer cells.

This compound, chemically known as 2,6-N,N′-methyl-quinolinio-3-yl-pyridine dicarboxamide, was identified as a potent and selective G-quadruplex ligand. A pivotal breakthrough in validating the in vivo relevance of G-quadruplexes came from studies utilizing a tritiated form of the ligand, ³H-360A. Autoradiography experiments with ³H-360A demonstrated its preferential accumulation at the terminal regions of human chromosomes in both tumor and normal cells, providing strong evidence for the formation of G-quadruplex structures at telomeres within a cellular context.[1]

Subsequent research has focused on elucidating the cellular consequences of this compound-mediated G-quadruplex stabilization, revealing its ability to induce telomere dysfunction, cell cycle arrest, and apoptosis, primarily in cancer cells, while exhibiting limited toxicity towards normal cells. A dimeric analogue, (this compound)₂A, has also been synthesized and studied for its enhanced effects on telomere stability.

Quantitative Data

The interaction of this compound with G-quadruplex DNA and its biological effects have been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for this compound and its derivatives.

Table 1: Thermodynamic Parameters of this compound-Br Binding to Telomeric G-Quadruplex (Tel22)

ParameterValueConditions
Binding Constant (K)107 M-1200 mM K⁺ ions, 25°C
Gibbs Free Energy (ΔG°)Favorable200 mM K⁺ ions, 25°C
Enthalpy (ΔH°)Favorable200 mM K⁺ ions, 25°C
Entropy (ΔS°)Favorable200 mM K⁺ ions, 25°C

Data extracted from a study by Bončina et al., which suggests that the binding of this compound-Br induces a conformational change in the Tel22 G-quadruplex.[2][3]

Table 2: Thermodynamic Parameters of this compound Binding to Telomeric G-Quadruplex (22GT)

Binding SiteBinding Affinity (K)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
Site 1~107 M-1FavorableEnthalpy-drivenMore negative
Site 2~106 M-1FavorableEnthalpy-drivenMore negative

These parameters indicate that the binding of this compound to the 22GT telomeric fragment is a thermodynamically favorable process, primarily driven by enthalpy.[4]

Table 3: IC₅₀ Values of this compound

Assay/Cell LineIC₅₀
Telomerase Inhibition (TRAP-G4 Assay)300 nM
T98G (Glioma)4.8 ± 1.1 µM
CB193 (Glioma)3.9 ± 0.4 µM
U118-MG (Glioma)8.4 ± 0.5 µM
SAOS-2 (Osteosarcoma)>15 µM
Primary Astrocytes17.4 ± 1.2 µM

These values highlight the potent inhibition of telomerase by this compound and its selective cytotoxicity towards cancer cell lines over normal primary cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (Tm).

Protocol:

  • Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., a telomeric repeat sequence) is dually labeled with a FRET pair of fluorophores, such as FAM (donor) and TAMRA (acceptor), at its 5' and 3' ends, respectively.

  • Reaction Mixture: Prepare a reaction mixture containing the labeled oligonucleotide (typically in the nanomolar range), a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5), and the desired concentration of this compound. A control reaction without the ligand should be run in parallel.

  • Thermal Denaturation: Place the reaction mixtures in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

  • Melting Curve Program: Run a program that gradually increases the temperature from room temperature to approximately 95°C, with fluorescence readings taken at small increments (e.g., 1°C per minute).

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. This is observed as a sharp decrease in FRET efficiency (increase in donor fluorescence). The change in Tm (ΔTm) in the presence of this compound compared to the control is a measure of the ligand's stabilizing effect.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like this compound.

Protocol:

  • Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using a suitable lysis buffer (e.g., CHAPS-based buffer). The protein concentration of the lysate should be determined.

  • Telomerase Extension Reaction: In a PCR tube, combine the cell lysate, a non-telomeric substrate primer (TS primer), dNTPs, and the desired concentration of this compound in a TRAP buffer. A control reaction without the inhibitor is essential. Incubate at 30°C for a defined period (e.g., 30 minutes) to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Add a reverse primer (ACX primer) and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase extension products. An internal PCR control is often included to monitor for PCR inhibition.

  • Detection of Products: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE). The presence of a characteristic ladder of 6-base pair repeats indicates telomerase activity.

  • Quantification: The intensity of the ladder is quantified and compared between the treated and untreated samples to determine the IC₅₀ value of this compound for telomerase inhibition. A modified version, the TRAP-G4 assay, uses a G-quadruplex-forming primer to more specifically assess the effect of G-quadruplex ligands.[4]

³H-360A Autoradiography on Metaphase Spreads

This technique is used to visualize the chromosomal localization of ³H-360A.

Protocol:

  • Cell Culture and Treatment: Culture human cells (e.g., tumor cell lines or peripheral blood lymphocytes) in the presence of ³H-360A for a sufficient duration to allow for cellular uptake and binding.

  • Metaphase Arrest: Treat the cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

  • Harvesting and Spreading: Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides to prepare metaphase spreads.

  • Autoradiography Emulsion Coating: In a darkroom, coat the slides with a nuclear track emulsion and allow it to dry.

  • Exposure: Store the slides in a light-tight box at 4°C for several weeks to allow the radioactive decay of tritium to expose the emulsion.

  • Development and Staining: Develop the autoradiographs and counterstain the chromosomes with a suitable stain (e.g., Giemsa).

  • Microscopy: Observe the slides under a light microscope. The location of silver grains indicates the binding sites of ³H-360A on the chromosomes.[1][5]

Signaling Pathways and Cellular Mechanisms

The stabilization of telomeric G-quadruplexes by this compound triggers a cascade of cellular events, primarily a DNA damage response (DDR) at the telomeres, which ultimately leads to apoptosis in cancer cells.

DNA Damage Response at Telomeres

This compound-induced stabilization of G-quadruplexes at telomeres is recognized by the cell as a form of DNA damage or replication stress. This initiates a DNA damage response involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) . These kinases, in turn, activate downstream repair pathways.

It has been demonstrated that the cellular response to this compound involves both Homologous Recombination (HR) , mediated by Rad51 , and Non-Homologous End Joining (NHEJ) .[6] The activation of these pathways in the context of stabilized G-quadruplexes leads to telomere aberrations, including sister telomere fusions and telomere loss, which contribute to genomic instability.[6]

DNA_Damage_Response This compound This compound Telomeric G-Quadruplex Stabilization Telomeric G-Quadruplex Stabilization This compound->Telomeric G-Quadruplex Stabilization DNA Damage/Replication Stress DNA Damage/Replication Stress Telomeric G-Quadruplex Stabilization->DNA Damage/Replication Stress ATM Activation ATM Activation DNA Damage/Replication Stress->ATM Activation DNA-PKcs Activation DNA-PKcs Activation DNA Damage/Replication Stress->DNA-PKcs Activation Rad51 (HR) Rad51 (HR) ATM Activation->Rad51 (HR) NHEJ Pathway NHEJ Pathway DNA-PKcs Activation->NHEJ Pathway Telomere Aberrations Telomere Aberrations Rad51 (HR)->Telomere Aberrations NHEJ Pathway->Telomere Aberrations Genomic Instability Genomic Instability Telomere Aberrations->Genomic Instability

Caption: DNA Damage Response Induced by this compound at Telomeres.

Induction of Apoptosis

The persistent telomere dysfunction and genomic instability caused by this compound treatment ultimately trigger programmed cell death, or apoptosis. While the precise signaling cascade linking this compound-induced telomere damage to the apoptotic machinery is an area of ongoing research, it is understood to involve the activation of key apoptotic pathways. The accumulation of DNA damage can activate the intrinsic (mitochondrial) pathway of apoptosis . This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

Apoptosis_Induction Genomic Instability Genomic Instability Apoptotic Signal Apoptotic Signal Genomic Instability->Apoptotic Signal Intrinsic Pathway Intrinsic Pathway Apoptotic Signal->Intrinsic Pathway Mitochondria Mitochondria Intrinsic Pathway->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic Apoptotic Pathway Activated by this compound.

Conclusion and Future Directions

The G-quadruplex ligand this compound has been instrumental in advancing our understanding of G-quadruplex biology. Its ability to selectively stabilize these structures, particularly at telomeres, and induce a potent anti-proliferative effect in cancer cells underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this compound and other G-quadruplex ligands.

Future research will likely focus on several key areas:

  • Improving Selectivity: While this compound shows selectivity for G-quadruplexes over duplex DNA, developing ligands with greater specificity for particular G-quadruplex topologies (e.g., telomeric vs. promoter G-quadruplexes) is a major goal.

  • Elucidating Downstream Signaling: A more detailed mapping of the signaling pathways activated by this compound will provide a deeper understanding of its mechanism of action and may reveal new therapeutic targets.

  • In Vivo Efficacy: While cellular studies have been promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound and its analogues in preclinical models of cancer.

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies, could lead to more effective treatment strategies.

References

360A: A Selective Telomerase Inhibitor Targeting Telomeric G-Quadruplexes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

360A is a synthetic small molecule that functions as a selective telomerase inhibitor through its interaction with and stabilization of G-quadruplex (G4) structures within human telomeres. Unlike classical telomerase inhibitors that directly target the enzyme's catalytic activity, this compound's mechanism of action is rooted in altering telomere architecture, leading to profound cellular consequences in cancer cells. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and the signaling pathways it perturbs.

Mechanism of Action

This compound is a member of the 2,6-pyridine-dicarboxamide class of compounds, which have a high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. The G-rich single-stranded overhang of human telomeres can fold into these G4 structures, which are implicated in the regulation of telomere maintenance.

The primary mechanism of action for this compound involves:

  • G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplexes formed in the telomeric overhang. This stabilization physically obstructs the telomerase enzyme from accessing the 3' end of the chromosome, thereby inhibiting telomere elongation.

  • Induction of Telomere Deletion Events (TDEs): Chronic exposure to this compound does not lead to the gradual telomere shortening characteristic of many telomerase inhibitors. Instead, it induces significant telomere instability, resulting in the generation of "telomere deletion events" (TDEs), which are large-scale losses of telomeric repeats.[1][2] This suggests that this compound's impact is more aligned with inducing acute telomere dysfunction rather than a slow erosion process.

  • Interference with Telomere Replication: The stabilization of G4 structures by this compound can impede the progression of the replication fork during S-phase, leading to replication stress and the generation of DNA damage at telomeres.[3][4]

  • Displacement of Telomere-Associated Proteins: By stabilizing G4 structures, this compound and its dimeric derivative, (this compound)2A, can displace essential single-stranded DNA binding proteins, such as human Replication Protein A (hRPA), from telomeric DNA.[5] This displacement further contributes to telomere dysfunction.

Quantitative Data

The efficacy of this compound has been quantified in various assays, measuring both its direct inhibitory effect on telomerase and its cytotoxic effects on cancer cells.

Parameter Assay Value Cell Line/System Reference
Telomerase Inhibition IC50 TRAP-G4 Assay300 nMIn vitro[3]
Telomerase Inhibition IC50 Direct Telomerase Assay>0.7 µM (least potent of tested compounds ranging from 0.7 to 5.6 µM)HEK293T cell extracts[4]
Cell Viability IC50 WST-1 Assay4.8 ± 1.1 μMT98G (glioma)[3]
Cell Viability IC50 WST-1 Assay3.9 ± 0.4 μMCB193 (glioma)[3]
Cell Viability IC50 WST-1 Assay8.4 ± 0.5 μMU118-MG (glioma)[3]
Cell Viability IC50 WST-1 Assay>15 μMSAOS-2 (osteosarcoma, telomerase-negative)[3]
Cell Viability IC50 WST-1 Assay17.4 ± 1.2 μMPrimary astrocytes (normal cells)[3]
Cell Proliferation Cell Growth CurvesGrowth arrest within 11 days at 5 µMA549 (lung carcinoma)[5][6]

Note: The discrepancy in IC50 values for telomerase inhibition likely arises from the different methodologies employed. The TRAP-G4 assay measures the inhibition of the entire telomerase reaction coupled with PCR amplification in the presence of a G4-forming sequence, while the direct telomerase assay measures the direct extension of a primer by the enzyme.

Signaling Pathways

The telomere dysfunction induced by this compound activates specific DNA damage response (DDR) pathways. The stabilization of G-quadruplexes is perceived by the cell as a form of DNA damage, triggering a cascade of signaling events.

The key signaling pathways implicated in the cellular response to this compound are:

  • ATM-Mediated DNA Damage Response: The ataxia-telangiectasia mutated (ATM) kinase, a central player in the DDR, is activated in response to this compound-induced telomere instability. ATM's role appears to be in preventing inappropriate DNA repair at the dysfunctional telomeres.[7]

  • Involvement of NHEJ and HR Pathways: The telomere aberrations caused by this compound are processed by both the Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) DNA repair pathways.

    • DNA-PKcs (NHEJ): The DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), a key component of the NHEJ pathway, is responsible for the sister telomere fusions observed after this compound treatment.[3][4]

    • Rad51 (HR): The Rad51 recombinase, a critical factor in the HR pathway, is involved in the generation of chromatid-type telomere aberrations, such as telomere losses and doublets, particularly affecting the lagging strand telomeres.[3][4]

The activation of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.

G4_Ligand_Pathway cluster_0 Cellular Response to this compound This compound This compound Telomeric_G4 Telomeric G-Quadruplex This compound->Telomeric_G4 binds G4_Stabilization G4 Stabilization Telomeric_G4->G4_Stabilization Telomere_Dysfunction Telomere Dysfunction G4_Stabilization->Telomere_Dysfunction DDR DNA Damage Response Telomere_Dysfunction->DDR NHEJ NHEJ Pathway (DNA-PKcs) DDR->NHEJ HR HR Pathway (Rad51) DDR->HR Sister_Fusion Sister Telomere Fusions NHEJ->Sister_Fusion TDEs Telomere Deletion Events HR->TDEs Cell_Cycle_Arrest Cell Cycle Arrest Sister_Fusion->Cell_Cycle_Arrest TDEs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling pathway of this compound-induced telomere dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Drug Treatment (A549 cells)
  • Cell Line: A549 human lung carcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Drug Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment Protocol: For long-term proliferation assays, seed A549 cells at an appropriate density. The following day, replace the medium with fresh medium containing 5 µM this compound or an equivalent concentration of DMSO as a vehicle control. At each passage, cells are counted, and cumulative population doublings (PDs) are calculated. The treatment is maintained until cell proliferation ceases.

Telomerase Activity Assay (TRAP-G4 Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity. The TRAP-G4 variant is particularly relevant for assessing G-quadruplex ligands.

  • Principle: This assay involves two main steps. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. In the context of a TRAP-G4 assay, a G-quadruplex forming sequence is often incorporated or the assay is performed under conditions that favor G4 formation to assess the inhibitory potential of G4 ligands. Second, the extended products are amplified by PCR and visualized by gel electrophoresis.

  • Materials:

    • Cell lysis buffer (e.g., CHAPS-based buffer).

    • TS primer (forward primer for telomerase extension).

    • ACX primer (reverse primer for PCR).

    • dNTPs.

    • Taq DNA polymerase.

    • PCR buffer.

    • This compound at various concentrations.

  • Procedure:

    • Cell Lysate Preparation: Prepare cell extracts from a known number of cancer cells using a suitable lysis buffer.

    • Telomerase Extension: Incubate the cell lysate with the TS primer, dNTPs, and varying concentrations of this compound. This reaction is typically carried out at 30°C for 30 minutes.

    • PCR Amplification: Add the ACX primer and Taq polymerase to the reaction mixture and perform PCR to amplify the telomerase extension products.

    • Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates telomerase activity. The intensity of the ladder is quantified to determine the level of inhibition by this compound.

    • Quantification: The IC50 value is calculated as the concentration of this compound that reduces telomerase activity by 50% compared to the untreated control.

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method that allows for the analysis of the length of individual telomeres at a specific chromosome end.

  • Principle: STELA utilizes the ligation of a known DNA sequence (telorette) to the C-rich strand of telomeres. This is followed by PCR amplification using a primer specific to the telorette and a primer specific to the subtelomeric region of a particular chromosome arm. The resulting PCR products represent the lengths of individual telomeres.

  • Procedure:

    • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.

    • DNA Digestion: Digest the genomic DNA with a restriction enzyme that cuts in the subtelomeric region but not in the telomeric repeats.

    • Ligation: Ligate the "telorette" oligonucleotides to the 3' ends of the C-rich telomeric strands.

    • PCR Amplification: Perform PCR using a primer complementary to the telorette and a chromosome-specific subtelomeric primer.

    • Southern Blotting and Detection: Separate the PCR products by agarose gel electrophoresis, transfer to a nylon membrane, and hybridize with a telomeric probe (e.g., 32P-labeled (TTAGGG)n).

    • Analysis: Visualize the telomere length distribution by autoradiography. The appearance of a smear of products of varying lengths represents the telomere length heterogeneity within the cell population. The frequency of telomere deletion events can be quantified by analyzing the proportion of very short telomeres.

STELA_Workflow Start Start Genomic_DNA 1. Genomic DNA Extraction Start->Genomic_DNA Digestion 2. Restriction Enzyme Digestion Genomic_DNA->Digestion Ligation 3. Telorette Ligation Digestion->Ligation PCR 4. PCR Amplification Ligation->PCR Electrophoresis 5. Agarose Gel Electrophoresis PCR->Electrophoresis Southern_Blot 6. Southern Blotting Electrophoresis->Southern_Blot Detection 7. Probe Hybridization & Detection Southern_Blot->Detection Analysis 8. Telomere Length Analysis Detection->Analysis End End Analysis->End

Experimental workflow for Single Telomere Length Analysis (STELA).

Conclusion and Future Directions

This compound represents a promising class of telomerase inhibitors that act through a distinct mechanism of G-quadruplex stabilization. Its ability to induce acute telomere dysfunction and trigger specific DNA damage response pathways in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and various G-quadruplex topologies.

  • Investigating the long-term consequences of inducing telomere deletion events in cancer cells.

  • Exploring the therapeutic potential of this compound and its derivatives in combination with other anticancer agents, particularly those that target DNA repair pathways.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of this compound-like compounds for in vivo applications.

The continued study of this compound and other G-quadruplex interactive ligands will undoubtedly provide deeper insights into the complex biology of telomeres and open new avenues for the development of targeted cancer therapies.

References

In Vitro Binding Affinity of 360A to G-Quadruplex DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in a variety of cellular processes, including telomere maintenance and gene regulation. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for cancer therapeutics. The compound 360A, a 2,6-pyridine-dicarboxamide derivative, has emerged as a selective stabilizer of G-quadruplex DNA and an inhibitor of telomerase activity, showing promise as a potential anti-cancer agent. This technical guide provides an in-depth overview of the in vitro binding affinity of this compound to G-quadruplex DNA, detailing the experimental protocols used for its characterization and the cellular pathways it affects.

Quantitative Binding Affinity of this compound to G-Quadruplex DNA

The binding affinity of this compound and its analogs to G-quadruplex DNA has been evaluated using various biophysical techniques. The data, while not exhaustive for all G-quadruplex types, indicates a strong and selective interaction.

CompoundG-Quadruplex TargetTechniqueBinding Affinity (K D / K a / IC 50 )Reference
This compoundHuman Telomeric (22GT)ITCK a ≈ 10 6 - 10 7 M -1[1]
This compound-BrHuman Telomeric (Tel22)ITCHigh Affinity (Thermodynamic data available)[2]
This compoundTelomeraseTRAP-G4 AssayIC 50 = 300 nM[3]
This compoundHuman Telomerase in HEK293T cellsPrimer Extension AssayIC 50 = 52 nM[3]

Note: Direct comparative studies of this compound binding to different G-quadruplex structures, such as telomeric versus oncogene promoters (e.g., c-myc), are still needed to fully elucidate its binding selectivity. The available data for other G-quadruplex binders, such as quindoline derivatives and peptides, show affinities for the c-myc G-quadruplex in the nanomolar to micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands like this compound to G-quadruplex DNA. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding constant (K a ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the G-quadruplex DNA (e.g., human telomeric or c-myc promoter sequence) in a suitable buffer (e.g., potassium phosphate buffer) to a final concentration of approximately 10-20 µM.

    • Prepare a solution of this compound in the same buffer to a concentration approximately 10-fold higher than the DNA concentration.

    • Thoroughly degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the G-quadruplex DNA solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.

    • Perform a series of injections of the this compound solution into the DNA solution.

  • Data Analysis:

    • The raw data, consisting of heat changes per injection, is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K a , ΔH, and n). The dissociation constant (K d ) can be calculated as the reciprocal of K a .

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Measurement cluster_analysis Data Analysis Prep_DNA Prepare G4-DNA Solution Load_Sample Load DNA into Cell Prep_DNA->Load_Sample Prep_this compound Prepare this compound Solution Load_Ligand Load this compound into Syringe Prep_this compound->Load_Ligand Degas Degas Solutions Degas->Load_Sample Degas->Load_Ligand Titration Perform Titration Load_Sample->Titration Load_Ligand->Titration Integration Integrate Heat Data Titration->Integration Fitting Fit Binding Isotherm Integration->Fitting Params Determine Thermodynamic Parameters Fitting->Params

Isothermal Titration Calorimetry (ITC) Workflow

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G-quadruplex DNA in the presence of a ligand. An increase in the melting temperature (T m ) indicates that the ligand stabilizes the G-quadruplex structure.

Methodology:

  • Oligonucleotide Design:

    • Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence.

  • Assay Setup:

    • Prepare a solution of the dual-labeled oligonucleotide in a suitable buffer containing potassium ions.

    • Add varying concentrations of this compound to the oligonucleotide solution.

  • Melting Curve Analysis:

    • Measure the fluorescence of the samples as the temperature is gradually increased.

    • The melting temperature (T m ) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant increase in fluorescence.

  • Data Analysis:

    • Plot the change in fluorescence against temperature to obtain a melting curve.

    • Determine the T m for each concentration of this compound. An increase in T m with increasing ligand concentration indicates stabilization of the G-quadruplex.

FRET_Melting_Workflow cluster_setup Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Oligo Dual-labeled G4 Oligo Mix Mix Oligo and this compound Oligo->Mix Ligand This compound Solution Ligand->Mix Heating Increase Temperature Mix->Heating Measure Measure Fluorescence Heating->Measure Curve Plot Melting Curve Measure->Curve Tm Determine Tm Curve->Tm Stabilization Assess Stabilization Tm->Stabilization

FRET Melting Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It provides kinetic data (association and dissociation rate constants) from which the binding affinity can be derived.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Flow solutions of this compound at various concentrations over the sensor chip surface.

    • Monitor the change in the SPR signal, which is proportional to the mass of this compound binding to the immobilized DNA.

    • After the association phase, flow buffer over the chip to monitor the dissociation of this compound.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ) and the dissociation rate constant (k d ).

    • The equilibrium dissociation constant (K d ) is calculated as the ratio of k d to k a .

Signaling Pathways Affected by this compound

The stabilization of G-quadruplex structures by this compound has significant downstream cellular consequences, primarily impacting telomere integrity and oncogene expression.

Telomere Damage Response Pathway

By stabilizing G-quadruplexes at telomeres, this compound can interfere with telomere replication and maintenance, leading to a DNA damage response.

Telomere_Damage_Pathway cluster_initiation Initiation cluster_recognition Damage Recognition cluster_response Cellular Response This compound This compound Stabilization G4 Stabilization This compound->Stabilization Telomeric_G4 Telomeric G-Quadruplex Telomeric_G4->Stabilization Replication_Stress Replication Stress Stabilization->Replication_Stress Telomere_Uncapping Telomere Uncapping Stabilization->Telomere_Uncapping DDR_Sensors ATM / ATR Activation Replication_Stress->DDR_Sensors Telomere_Uncapping->DDR_Sensors p53_Activation p53 Activation DDR_Sensors->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

This compound-Induced Telomere Damage Response

Stabilization of telomeric G-quadruplexes by this compound can lead to replication fork stalling and telomere uncapping. These events are recognized by the DNA damage response (DDR) machinery, leading to the activation of the ATM and ATR kinases. Activated ATM/ATR then phosphorylates and activates downstream effectors, including the tumor suppressor p53. p53 activation can subsequently trigger cell cycle arrest or apoptosis, preventing the proliferation of cells with damaged telomeres.

Inhibition of c-myc Transcription

The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional silencer. By stabilizing this structure, this compound can inhibit c-myc expression.

cMyc_Inhibition_Pathway cluster_binding Ligand Binding cluster_tf_interaction Transcription Factor Interaction cluster_outcome Transcriptional Outcome This compound This compound Stabilization G4 Stabilization This compound->Stabilization cMyc_G4 c-myc Promoter G-Quadruplex cMyc_G4->Stabilization TF_Binding_Blocked Transcription Factor Binding Blocked (e.g., SP1) Stabilization->TF_Binding_Blocked Helicase_Inhibition Helicase Activity Inhibited (e.g., CNBP) Stabilization->Helicase_Inhibition Transcription_Repression c-myc Transcription Repression TF_Binding_Blocked->Transcription_Repression Helicase_Inhibition->Transcription_Repression Reduced_cMyc_Protein Reduced c-Myc Protein Levels Transcription_Repression->Reduced_cMyc_Protein Anti-proliferative_Effects Anti-proliferative Effects Reduced_cMyc_Protein->Anti-proliferative_Effects

Mechanism of this compound-mediated c-myc Inhibition

The stabilization of the G-quadruplex in the c-myc promoter by this compound can inhibit transcription through at least two mechanisms. Firstly, the stabilized G-quadruplex can physically block the binding of essential transcription factors, such as SP1, to their recognition sites within the promoter. Secondly, it can inhibit the activity of helicases like CNBP, which are required to unwind the G-quadruplex and allow transcription to proceed. The net result is the repression of c-myc transcription, leading to reduced levels of the c-Myc oncoprotein and subsequent anti-proliferative effects.

Conclusion

The G-quadruplex stabilizer this compound demonstrates significant potential as a therapeutic agent by selectively targeting these non-canonical DNA structures. Its ability to induce a DNA damage response at telomeres and repress the transcription of key oncogenes like c-myc underscores its multi-faceted anti-cancer activity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of this compound and other G-quadruplex-targeting compounds for clinical applications. Further research to obtain a more comprehensive quantitative binding profile and to further elucidate the intricate details of the signaling pathways it modulates will be crucial for its advancement.

References

Preliminary Cytotoxicity Studies of 360A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of the compound 360A, a selective G-quadruplex stabilizer and telomerase inhibitor. The document details its effects on various cancer cell lines, outlines the experimental methodologies employed, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

The cytotoxic potential of compound this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, was determined for several glioma cell lines. The results of these preliminary studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
T98GGlioblastoma4.8 ± 1.1
CB193Glioblastoma3.9 ± 0.4
U118-MGGlioblastoma8.4 ± 0.5
SAOS-2Osteosarcoma>15
Primary AstrocytesNormal Brain Cells17.4 ± 1.2
A549Lung CarcinomaGrowth arrest observed at 5 µM after 11 days

Data compiled from publicly available research findings.[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted to assess the cytotoxicity and mechanism of action of compound this compound.

Cell Culture

Human cancer cell lines (T98G, CB193, U118-MG, SAOS-2, and A549) and primary astrocytes were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.[5]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (DMSO) alone.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control group, and the IC50 values were determined from the dose-response curves.

Telomerase Activity Assay (TRAP-G4 Assay)

The inhibitory effect of this compound on telomerase activity was measured using a modified Telomeric Repeat Amplification Protocol (TRAP) assay, specifically the TRAP-G4 assay.[2] This assay is designed to detect the inhibitory properties of G-quadruplex ligands on telomerase activity.[2]

  • Cell Lysate Preparation: Cell extracts containing telomerase were prepared from the cancer cell lines.

  • TRAP-G4 Reaction: The reaction was performed in a final volume of 50 µL containing Tris-HCl, deoxynucleotide triphosphates, MgCl2, KCl, EGTA, Tween 20, BSA, specific primers (TSG4, TS, CXext, NT), an internal control (TSNT), Taq DNA polymerase, and the cell lysate.[2]

  • Compound Addition: Compound this compound was added to the reaction mixture at various concentrations.

  • PCR Amplification: The reaction mixture was subjected to PCR amplification.

  • Detection: The PCR products were separated by polyacrylamide gel electrophoresis and visualized to determine the level of telomerase activity inhibition. The IC50 value for telomerase inhibition was determined to be 300 nM.[1]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for compound this compound and the general experimental workflow for assessing its cytotoxicity.

G_quadruplex_stabilization_pathway cluster_drug_action Compound this compound Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects Compound_this compound This compound G_quadruplex Telomeric G-quadruplex Compound_this compound->G_quadruplex Stabilizes Telomerase_Inhibition Telomerase Inhibition G_quadruplex->Telomerase_Inhibition Blocks Telomerase Binding Telomere_Shortening Progressive Telomere Shortening Telomerase_Inhibition->Telomere_Shortening Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Shortening->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Mechanism of action of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis start Culture Cancer Cell Lines seed_plate Seed Cells in 96-well Plates start->seed_plate add_this compound Add varying concentrations of this compound seed_plate->add_this compound incubate_48h Incubate for 48 hours add_this compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General workflow for cytotoxicity testing.

References

An In-depth Technical Guide to the Interaction of 360A with Telomeric DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecule 360A, a selective G-quadruplex stabilizer, and its interaction with telomeric DNA. It details the mechanism of action, cellular consequences, and key experimental findings, offering valuable insights for research and therapeutic development in the field of oncology and cellular aging.

Introduction: Targeting Telomeres with G-Quadruplex Ligands

Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic integrity.[1][2][3] In most human somatic cells, telomeres shorten with each cell division, leading to replicative senescence or apoptosis.[3] However, a majority of cancer cells achieve immortality by activating telomerase, an enzyme that adds telomeric repeats (TTAGGG) to chromosome ends, thus counteracting the shortening process.[4][5][6]

The G-rich single-stranded overhang of telomeric DNA can fold into four-stranded secondary structures known as G-quadruplexes (G4s).[1][2][7] These structures are considered promising targets for anticancer drug development.[4][5] Small molecules that bind to and stabilize G4 structures can inhibit telomerase activity and interfere with telomere maintenance, ultimately leading to telomere dysfunction and cancer cell death.[1][2][8][9]

This compound, a member of the 2,6-pyridine-dicarboxamide derivative family, is a potent and selective G-quadruplex ligand that has been shown to interact with telomeres and inhibit telomerase activity.[8][10][11] This guide explores the biochemical and cellular interactions of this compound with telomeric DNA.

Mechanism of Action: Stabilization of Telomeric G-Quadruplexes

The primary mechanism of this compound involves its direct binding to and stabilization of G-quadruplex structures within the telomeric DNA.[1][10][12] In vitro studies have confirmed the high affinity and selectivity of this compound for G-quadruplex DNA over other DNA forms like double-stranded DNA.[8][11]

This stabilization has two major consequences:

  • Telomerase Inhibition : By locking the G-rich overhang into a G4 conformation, this compound prevents the telomerase enzyme from accessing its substrate, leading to potent enzymatic inhibition.[8][10][12]

  • Interference with DNA Replication : The stabilized G4 structures can act as physical impediments to the DNA replication machinery.[1] This can lead to replication fork stalling, telomere uncapping, and the displacement of essential telomere-binding proteins like human replication protein A (hRPA).[1][2]

G4_Stabilization_Mechanism cluster_0 Molecular Interaction cluster_1 Cellular Consequences Telomere Telomeric G-Rich Overhang G4 Stabilized Telomeric G-Quadruplex Telomere->G4 Folds into Moleculethis compound This compound Moleculethis compound->G4 Binds & Stabilizes Telomerase Telomerase Access Blocked G4->Telomerase Replication Replication Fork Stalling G4->Replication TelomereDysfunction Telomere Dysfunction Telomerase->TelomereDysfunction Replication->TelomereDysfunction

Caption: Mechanism of this compound-induced telomere dysfunction.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various assays, measuring its telomerase inhibition and its cytotoxic effects on cancer cell lines.

Table 1: Telomerase Inhibition by this compound

Assay Type Parameter Value Reference
TRAP-G4 Assay IC₅₀ 300 nM [10][12]

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of telomerase activity.

Table 2: Cytotoxicity of this compound in Human Glioma Cell Lines

Cell Line Cell Type IC₅₀ (µM) Reference
T98G Glioblastoma 4.8 ± 1.1 [10]
CB193 Glioblastoma 3.9 ± 0.4 [10]
U118-MG Glioblastoma 8.4 ± 0.5 [10]
SAOS-2 Osteosarcoma >15 [10]
Primary Astrocytes Normal 17.4 ± 1.2 [10]

These values demonstrate the cytotoxic effect of this compound on cancer cells, with comparatively lower toxicity towards normal primary astrocytes.

Table 3: Effect of this compound and its Dimer on Telomere Deletion Events (TDEs) in A549 Cells

Compound Concentration % TDEs (Experiment 1) % TDEs (Experiment 2) Fold Increase vs. Control Reference
Control (DMSO) 0.1% ~1.2%* ~1.2%* - [1]
This compound 5 µM 2.34% 2.69% Not statistically significant [1]
(this compound)₂A (Dimer) 5 µM 3.57% 3.33% 3.7-3.9 fold (p < 0.05) [1][13]

*Approximate control values inferred from reported fold increases. The dimeric form, (this compound)₂A, shows a significantly greater ability to induce telomere instability, manifested as ultrashort telomeres resulting from TDEs.[1][13][14]

Cellular Consequences and DNA Damage Signaling

Treatment with this compound induces significant telomeric instability, leading to a variety of chromosomal aberrations and the activation of DNA damage response (DDR) pathways.

4.1 Telomere Aberrations Studies using Fluorescence In Situ Hybridization (FISH) have revealed that this compound induces specific types of telomere damage, including:

  • Sister Telomere Fusions : The most prominent aberration, where the telomeres of two sister chromatids fuse.[15]

  • Telomere Losses : Chromosomes lacking a telomeric signal on one or both chromatids.[15]

  • Telomere Doublets : The appearance of two telomere signals at a single chromatid end.[15]

These aberrations are indicative of severe telomere dysfunction, likely stemming from replication stress and improper DNA repair at chromosome ends.[15]

4.2 Activation of the ATM-Dependent DNA Damage Pathway The telomere damage caused by this compound triggers a cellular DNA damage response. This signaling is critically dependent on the ATM (Ataxia-Telangiectasia Mutated) kinase .[15]

Upon treatment with this compound, ATM-proficient cells show a significant increase in:

  • Telomere Dysfunction-Induced Foci (TIFs) : Colocalization of DDR proteins like 53BP1 with telomeres.[15]

  • Formation of Nuclear Foci : Accumulation of key DDR proteins such as γ-H2AX, 53BP1, and SMC1.[15]

Crucially, this response is absent in ATM-deficient cells, indicating that ATM is the primary transducer of the this compound-induced telomere damage signal.[15] This pathway ultimately impairs mitotic progression and leads to cell death.[10]

ATM_Signaling_Pathway Moleculethis compound This compound G4 Telomeric G4 Stabilization Moleculethis compound->G4 Damage Telomere Replication Stress & Damage G4->Damage ATM ATM Kinase Damage->ATM Activates H2AX γ-H2AX ATM->H2AX BP53 53BP1 ATM->BP53 SMC1 SMC1 ATM->SMC1 Foci DNA Damage Foci (TIFs) H2AX->Foci BP53->Foci SMC1->Foci Aberrations Telomere Aberrations (e.g., Sister Fusions) Foci->Aberrations Leads to Death Mitotic Impairment & Cell Death Aberrations->Death

Caption: ATM-dependent DNA damage signaling induced by this compound.

Key Experimental Protocols

The characterization of this compound's interaction with telomeric DNA relies on several key methodologies.

5.1 Telomeric Repeat Amplification Protocol (TRAP) Assay The TRAP assay is a highly sensitive method used to measure telomerase activity and its inhibition by compounds like this compound.[16][17][18][19][20]

  • Principle : The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats onto a synthetic substrate oligonucleotide (TS). Second, the extended products are amplified via PCR, and the resulting DNA ladder is visualized on a gel.[16][20] The intensity of the ladder corresponds to the level of telomerase activity.

  • Methodology for Inhibition Studies :

    • Cell Lysate Preparation : Prepare protein extracts from a telomerase-positive cell line.

    • Incubation : Incubate the cell extract with varying concentrations of the inhibitor (this compound) and the TS primer. This allows the inhibitor to bind to its target.

    • Telomerase Extension : Initiate the telomerase reaction by adding dNTPs. Telomerase extends the TS primer with TTAGGG repeats.

    • PCR Amplification : Stop the extension reaction and amplify the products using PCR with a forward primer (TS) and a reverse primer (ACX).[20] An internal control is often included to check for PCR inhibition.[16]

    • Detection : Separate the amplified products on a polyacrylamide gel and visualize using a method like SYBR Green staining.[16]

    • Quantification : Quantify the intensity of the telomerase ladder relative to the control to determine the percentage of inhibition at each concentration and calculate the IC₅₀ value.

TRAP_Assay_Workflow Start Start: Cell Lysate + this compound + TS Primer Step1 1. Telomerase Extension (dNTPs added) Start->Step1 Step2 2. PCR Amplification (TS & ACX Primers) Step1->Step2 Step3 3. Gel Electrophoresis Step2->Step3 Step4 4. Visualization (SYBR Green) Step3->Step4 End Result: Quantify Inhibition & Calculate IC50 Step4->End

Caption: Workflow for the TRAP assay to measure telomerase inhibition.

5.2 Single Telomere Length Analysis (STELA) STELA is a PCR-based method that uniquely allows for the analysis of the entire length distribution of individual telomeres at a specific chromosome end.[2] It is particularly effective at detecting rare, ultrashort telomeres that might be missed by other methods.[1][2]

  • Principle : Genomic DNA is ligated to an anchor sequence (telorette). PCR is then performed using one primer specific to the subtelomeric region of a particular chromosome arm and another primer specific to the telorette. This setup ensures amplification only occurs from a specific chromosome end out to the telomere terminus.

  • Methodology :

    • DNA Extraction : Isolate high-quality genomic DNA from control and this compound-treated cells.

    • Ligation : Ligate the telorette anchor sequence to the C-strand of the telomeric DNA.

    • PCR Amplification : Perform multiple PCR reactions using a chromosome-specific subtelomeric primer and a telorette-specific primer.

    • Southern Blotting & Detection : Separate the PCR products on an agarose gel, transfer to a membrane, and detect the telomere fragments using a radiolabeled or fluorescently labeled telomeric probe. Each band on the resulting autoradiograph represents a single telomere.[21]

    • Analysis : Analyze the distribution of telomere lengths and quantify the frequency of telomere deletion events (TDEs), which appear as a smear of very short fragments.[1][13]

5.3 In-Cell Chromosome Binding Assay This assay uses a radiolabeled version of the ligand (³H-360A) to visualize its localization within cells and on chromosomes.[8][9][11]

  • Principle : Cells are cultured with ³H-360A, allowing the compound to enter the cells and bind to its targets. Metaphase chromosomes are then spread on a slide and subjected to autoradiography to detect the location of the radioactive signal.

  • Methodology :

    • Cell Culture : Culture human cells (e.g., T98G glioblastoma cells) in the presence of ³H-360A for a set period (e.g., 6-72 hours).[11]

    • Metaphase Arrest : Treat cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

    • Chromosome Spreads : Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides to spread the metaphase chromosomes.

    • Autoradiography : Coat the slides with a photographic emulsion and expose in the dark for several weeks.

    • Development & Staining : Develop the emulsion to reveal silver grains where the radioactive compound is located. Counterstain the chromosomes (e.g., with Giemsa).

    • Microscopy : Analyze the slides under a microscope to determine the localization of the silver grains, which indicate the binding sites of ³H-360A. Studies show a preferential accumulation at the terminal regions of chromosomes.[8][9]

Conclusion and Implications for Drug Development

This compound is a well-characterized G-quadruplex ligand that selectively targets telomeric DNA. Its mechanism of action—stabilizing telomeric G4 structures—leads to telomerase inhibition and disrupts telomere replication. This dual action induces a potent, ATM-dependent DNA damage response, culminating in specific telomere aberrations, cell cycle arrest, and apoptosis in cancer cells.[8][10][15]

The detailed understanding of this compound's interaction with telomeres provides a strong rationale for the continued development of G4-stabilizing compounds as anticancer therapeutics.[4][5] Key takeaways for drug development professionals include:

  • Selective Cytotoxicity : this compound demonstrates selectivity for cancer cells over normal cells, a desirable trait for any therapeutic agent.[10]

  • Biomarker Potential : The dependence of the cellular response on the ATM pathway suggests that the ATM status of a tumor could be a potential biomarker for predicting sensitivity to G4 ligands.[15]

  • Structural Optimization : The enhanced activity of the dimeric form, (this compound)₂A, in inducing telomere deletions highlights a promising avenue for structural optimization to improve efficacy.[1][13]

References

The G-Quadruplex Stabilizer 360A: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 360A is a synthetic small molecule that has garnered significant interest in the field of cancer research due to its potent and selective activity as a G-quadruplex stabilizer and telomerase inhibitor. G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, this compound interferes with crucial cellular processes, particularly telomere maintenance, leading to anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Data Summary

The biological activity of compound this compound has been quantified in various assays, demonstrating its efficacy as a telomerase inhibitor and a cytotoxic agent against cancer cell lines.

Assay TypeTarget/Cell LineParameterValueReference
Telomerase InhibitionTelomerase (in TRAP-G4 assay)IC50300 nM[1][2]
Telomerase InhibitionHEK293T cells (primer extension)IC5052 nM[1]
Cell ViabilityT98G (glioma)IC504.8 ± 1.1 μM[1]
Cell ViabilityCB193 (glioma)IC503.9 ± 0.4 μM[1][2]
Cell ViabilityU118-MG (glioma)IC508.4 ± 0.5 μM[1][2]
Cell ViabilitySAOS-2 (osteosarcoma)IC50>15 μM[1][2]
Cell ViabilityPrimary astrocytesIC5017.4 ± 1.2 μM[1][2]
Cell ProliferationA549 (lung carcinoma)Growth ArrestDay 11 (at 5 µM)[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the stabilization of G-quadruplex structures in DNA. This has several downstream consequences that contribute to its anti-cancer properties:

  • Telomerase Inhibition : By stabilizing G-quadruplexes in the telomeric G-rich overhang, this compound inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2] This leads to progressive telomere shortening with each cell division. This compound has been shown to reduce the processivity of telomerase, promoting its dissociation from the DNA substrate during elongation.[5]

  • Induction of Telomere Instability : this compound's interaction with telomeres leads to significant telomere aberrations. These include telomere losses and the formation of telomere doublets, which are dependent on the homologous recombination protein Rad51.[1][5] It also induces sister telomere fusions, a process dependent on the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway.[1][5][6]

  • Activation of DNA Damage Response : The telomere dysfunction induced by this compound triggers a DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) signaling pathway.[2][5] The activation of ATM leads to the phosphorylation of downstream targets that can initiate cell cycle arrest and apoptosis.[2]

Signaling Pathways

The cellular response to this compound involves the activation of the DNA damage signaling cascade, primarily originating from dysfunctional telomeres.

G4_Ligand_Pathway Cthis compound This compound Compound G4 G-Quadruplex Stabilization (Telomeres) Cthis compound->G4 Telomerase Telomerase Inhibition G4->Telomerase Replication Replication Stress at Telomeres G4->Replication Telomere_Aberrations Telomere Aberrations (Losses, Fusions) Replication->Telomere_Aberrations ATM ATM Activation Telomere_Aberrations->ATM Rad51 Rad51 Telomere_Aberrations->Rad51 Losses/Doublets DNAPKcs DNA-PKcs Telomere_Aberrations->DNAPKcs Fusions Cell_Cycle Cell Cycle Alterations ATM->Cell_Cycle Apoptosis Apoptosis ATM->Apoptosis

Signaling pathway initiated by this compound.

Experimental Workflows and Protocols

Cell Viability and Proliferation Assay

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Culture Cells Seed_Plates Seed 96-well Plates Cell_Culture->Seed_Plates Add_this compound Add this compound (0.1-20 µM) and DMSO controls Seed_Plates->Add_this compound Incubate Incubate for 3 or 7 days Add_this compound->Incubate WST1_Assay Perform WST-1 Assay Incubate->WST1_Assay Measure_Absorbance Measure Absorbance WST1_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for cell viability assay.

Protocol:

  • Cell Seeding : Seed cells in 96-well culture plates at a density of 0.25–4 × 10³ cells per well in 100 µL of complete medium. The optimal seeding density will depend on the cell type.[1]

  • Compound Treatment : Prepare stock solutions of this compound in DMSO.[3] Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM). Include control wells treated with the corresponding concentrations of DMSO.[1][2]

  • Incubation : Incubate the plates for 3 or 7 days at 37°C in a 5% CO₂ atmosphere. For 7-day assays, it is recommended to change the medium on day 3.[1][2]

  • Viability Assessment : Perform a cell proliferation reagent WST-1 assay according to the manufacturer's instructions.

  • Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a sensitive method to measure telomerase activity.

Protocol:

  • Cell Lysis : Collect approximately 100,000 cells and centrifuge. Resuspend the cell pellet in ice-cold NP-40 lysis buffer and incubate on ice for 30 minutes.[7]

  • Telomerase Extension : In a PCR tube, combine the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and TRAP buffer. Incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[7]

  • PCR Amplification : Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. Perform PCR with an initial denaturation step at 95°C for 5 minutes, followed by 24-29 cycles of denaturation at 95°C, annealing at 52°C, and extension at 72°C.[7]

  • Detection : Analyze the PCR products by electrophoresis on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of bands with 6-base pair increments.[7]

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method to measure the length of individual telomeres.

Protocol:

  • DNA Digestion and Ligation : Digest genomic DNA with a restriction enzyme that does not cut in the subtelomeric or telomeric regions. Ligate an anchor oligonucleotide (telorette) to the 5' end of the C-rich telomeric strand.[3][8]

  • PCR Amplification : Perform PCR using a primer specific to the anchor (teltail) and a primer specific to the subtelomeric region of a particular chromosome arm.[3][9]

  • Southern Blot Analysis : Separate the PCR products on an agarose gel and transfer them to a nylon membrane.[3]

  • Detection : Hybridize the membrane with a radiolabeled telomeric probe and visualize the telomere fragments using autoradiography. The length of individual telomeres can then be determined.[9]

Conclusion

The this compound compound is a valuable tool for basic research into telomere biology and cancer therapeutics. Its well-defined mechanism of action as a G-quadruplex stabilizer and telomerase inhibitor, coupled with its demonstrated cellular effects, makes it a potent agent for inducing telomere dysfunction and activating DNA damage response pathways in cancer cells. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and similar compounds in the development of novel anti-cancer strategies.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 360A, a G-Quadruplex Stabilizer and Telomerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the experimental use of 360A, a potent G-quadruplex stabilizer and telomerase inhibitor, in a cell culture setting. This document outlines the mechanism of action, provides quantitative data on its efficacy, and offers a step-by-step guide for its application in cancer cell line studies.

Mechanism of Action

This compound, chemically identified as 2,6-N,N′-methyl-quinolinio-3-yl)-pyridine dicarboxamide, is a member of the pyridine dicarboxamide derivative family.[1] Its primary mechanism of action involves the selective stabilization of G-quadruplex structures, which are four-stranded DNA structures found in telomeric regions and gene promoter areas.[1][2] By stabilizing these structures, this compound inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells.[2][3] This inhibition of telomerase leads to telomere instability, including telomere loss and fusions, which in turn triggers cell cycle arrest and apoptosis in cancer cells.[1][2] Specifically, this compound has been shown to cause Rad51-dependent telomere aberrations and induce DNA-PKcs-dependent sister telomere fusions.[2][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines. This data can be used as a reference for determining appropriate experimental concentrations.

Table 1: Inhibitory Concentrations (IC50) of this compound in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineIC50 ValueReference
Telomerase Activity (TRAP-G4 Assay)Telomerase300 nM[2][4]
Telomerase Inhibition (Primer Extension)HEK293T52 nM[2]
Cell ViabilityT98G (Glioblastoma)4.8 ± 1.1 µM[2]
Cell ViabilityCB193 (Glioma)3.9 ± 0.4 µM[2]
Cell ViabilityU118-MG (Glioblastoma)8.4 ± 0.5 µM[2]
Cell ViabilitySAOS-2 (Osteosarcoma)>15 µM[2]
Cell ViabilityPrimary Astrocytes17.4 ± 1.2 µM[2]

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in cell culture experiments to assess its anti-proliferative and cytotoxic effects.

Materials
  • This compound compound (or this compound iodide salt)[2][4]

  • Dimethyl sulfoxide (DMSO), cell culture grade[5]

  • Cancer cell line of interest (e.g., T98G, U118-MG)

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well and 6-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Apoptosis assay kit (e.g., Annexin V-FITC)

  • Cell cycle analysis reagents (e.g., Propidium Iodide)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

  • Flow cytometer

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen cancer cell line in its recommended complete medium in a 37°C incubator with 5% CO2.

  • Seeding for Viability Assay: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere and grow for 24 hours.

  • Seeding for Apoptosis and Cell Cycle Analysis: Seed the cells into a 6-well plate at a density of 2-5 x 10^5 cells per well in 2 mL of medium. Allow the cells to adhere and grow for 24 hours.

Treatment with this compound
  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM). Include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.

  • Cell Treatment:

    • For 96-well plates: Remove the old medium and add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.

    • For 6-well plates: Remove the old medium and add 2 mL of the prepared this compound working solutions or vehicle control to the respective wells.

  • Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Cellular Effects

Cell Viability Assay (MTT or equivalent)

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC)

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark as per the manufacturer's protocol.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

  • Harvest and wash the cells as described for the apoptosis assay.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubate in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

360A_Signaling_Pathway This compound This compound G-quadruplex_DNA G-quadruplex_DNA This compound->G-quadruplex_DNA Stabilizes Telomerase Telomerase G-quadruplex_DNA->Telomerase Inhibits Telomere_Instability Telomere_Instability Telomerase->Telomere_Instability Leads to Rad51_Aberrations Rad51_Aberrations Telomere_Instability->Rad51_Aberrations DNA_PKcs_Fusions DNA_PKcs_Fusions Telomere_Instability->DNA_PKcs_Fusions Cell_Cycle_Arrest Cell_Cycle_Arrest Telomere_Instability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for this compound In Vitro Studies

360A_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_360A_Stock Prepare this compound Stock (10 mM in DMSO) Treat_Cells Treat with this compound (24-72h) Prepare_360A_Stock->Treat_Cells Culture_Cells Culture Cancer Cells Seed_Cells Seed Cells (96-well or 6-well plates) Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay Treat_Cells->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Treat_Cells->Cell_Cycle_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Cellular Localization of Tritiated 3H-360A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

360A is a potent and selective G-quadruplex (G4) stabilizing ligand. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and promoter regions of oncogenes. By stabilizing these structures, this compound has been shown to inhibit telomerase activity and interfere with telomere maintenance, making it a compound of significant interest in cancer research.[1][2]

Tritiated 3H-360A is a radiolabeled version of this compound that enables the sensitive detection and quantification of the compound's distribution within cells and tissues. This document provides detailed application notes and experimental protocols for utilizing tritiated 3H-360A to investigate its cellular localization, a critical step in understanding its mechanism of action and optimizing its therapeutic potential. Studies have demonstrated that 3H-360A preferentially binds to G-quadruplex structures over other DNA forms and localizes to the telomeres at the ends of chromosomes.[1][3]

Key Applications

  • Whole-Cell Binding Assays: Quantify the overall association of 3H-360A with cultured cells.

  • Cellular Uptake and Kinetics: Determine the rate and extent of 3H-360A accumulation within cells over time.

  • Subcellular Fractionation: Elucidate the distribution of 3H-360A among different cellular compartments, such as the nucleus, cytoplasm, and membranes.

  • Autoradiography: Visualize the precise localization of 3H-360A within cellular and chromosomal structures.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Compound Tritiated (³H) this compound[3]
Specific Activity 163 Ci/mmol[3]
Purity 90.4%[3]
IC50 for Telomerase Inhibition (unlabeled this compound) 300 nM
Illustrative Cellular Uptake Kinetics

The following table is an example of how to present cellular uptake data for 3H-360A. Actual values must be determined experimentally.

Time (minutes)Total ³H-360A Uptake (DPM/10⁶ cells)Non-Specific Uptake (DPM/10⁶ cells)Specific Uptake (DPM/10⁶ cells)
515,0001,50013,500
1540,0004,00036,000
3075,0007,50067,500
60120,00012,000108,000
120150,00015,000135,000

Experimental Protocols

Safety Precautions for Handling Tritium (³H)

Tritium is a low-energy beta emitter. While it poses a minimal external radiation hazard, internal exposure through ingestion, inhalation, or skin absorption is a significant concern. Always adhere to institutional and national regulations for handling radioactive materials.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and two pairs of nitrile gloves. Change the outer gloves frequently.

  • Designated Work Area: All work with ³H-360A should be conducted in a designated and properly labeled area, preferably within a fume hood to minimize inhalation risk.

  • Contamination Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter. Geiger counters are not effective for detecting tritium.

  • Waste Disposal: Dispose of all radioactive waste (solid and liquid) in appropriately labeled containers according to institutional guidelines.

  • Accidental Spills: In case of a spill, immediately notify the Radiation Safety Officer and follow established cleanup protocols.

Protocol 1: Whole-Cell Binding Assay

This protocol determines the total amount of ³H-360A that associates with cells at equilibrium.

Materials:

  • Tritiated ³H-360A

  • Unlabeled this compound

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

  • Cell scraper or trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Preparation of Ligand Solutions: Prepare serial dilutions of ³H-360A in cell culture medium. For determining non-specific binding, prepare identical dilutions containing a 100- to 1000-fold excess of unlabeled this compound.

  • Incubation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add the prepared ³H-360A solutions (with and without excess unlabeled this compound) to the wells in triplicate.

    • Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 2 hours, to be optimized).

  • Washing:

    • Aspirate the radioactive medium and dispose of it in the appropriate liquid radioactive waste container.

    • Wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Cell Lysis and Scintillation Counting:

    • Add a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate from each well to a separate scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average DPM for each condition.

    • Total Binding: DPM from wells with ³H-360A only.

    • Non-Specific Binding: DPM from wells with ³H-360A and excess unlabeled this compound.

    • Specific Binding: Total Binding - Non-Specific Binding.

    • Normalize the specific binding to the number of cells per well.

Protocol 2: Cellular Uptake and Kinetics Assay

This protocol measures the rate of ³H-360A accumulation in cells over time.

Materials:

  • Same as for the Whole-Cell Binding Assay.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Initiation of Uptake:

    • Aspirate the culture medium and wash the cells once with warm PBS.

    • Add pre-warmed medium containing a fixed concentration of ³H-360A (typically at or below the Kd) to all wells simultaneously to start the uptake.

  • Time Course Incubation: Incubate the plate at 37°C. At various time points (e.g., 2, 5, 10, 20, 30, 60, and 120 minutes), terminate the uptake in triplicate wells.

  • Termination and Washing: To terminate the uptake at each time point, rapidly aspirate the radioactive medium and immediately wash the cells three times with a large volume of ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity as described in Protocol 1.

  • Data Analysis:

    • Plot the specific uptake (DPM/10⁶ cells) as a function of time.

    • Analyze the resulting curve to determine the initial rate of uptake and the time to reach steady-state.

Protocol 3: Subcellular Fractionation and Scintillation Counting

This protocol determines the distribution of ³H-360A in the nuclear, cytoplasmic, and membrane fractions.

Materials:

  • Cells treated with ³H-360A

  • Subcellular fractionation kit or buffers (cytoplasmic lysis buffer, nuclear lysis buffer)

  • Dounce homogenizer

  • Microcentrifuge

  • Scintillation vials, cocktail, and counter

Procedure:

  • Cell Treatment: Treat a sufficient number of cultured cells (e.g., from a T-75 flask) with ³H-360A at the desired concentration and for the desired time.

  • Cell Harvesting: Harvest the cells by scraping or trypsinization and wash the cell pellet with ice-cold PBS.

  • Cytoplasmic Fraction Isolation:

    • Resuspend the cell pellet in ice-cold cytoplasmic lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Homogenize the cells with a Dounce homogenizer (loose pestle).

    • Centrifuge at low speed (e.g., 800 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which is the cytoplasmic fraction.

  • Nuclear Fraction Isolation:

    • Wash the pellet from the previous step with cytoplasmic lysis buffer.

    • Resuspend the pellet in nuclear lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the nuclear proteins. The pellet contains chromatin and nuclear debris.

  • Scintillation Counting:

    • Take an aliquot from the cytoplasmic and nuclear fractions for protein quantification (e.g., BCA assay).

    • Transfer a measured volume of each fraction to separate scintillation vials.

    • Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Normalize the DPM of each fraction to the protein content (DPM/mg protein).

    • Calculate the percentage of total radioactivity in each subcellular compartment.

Protocol 4: Autoradiography for Cellular and Chromosomal Localization

This protocol visualizes the localization of ³H-360A within cells, particularly on metaphase chromosomes.

Materials:

  • Cells cultured on sterile glass coverslips or slides

  • ³H-360A

  • Colcemid or other mitotic arrest agent

  • Hypotonic solution (e.g., 75 mM KCl)

  • Fixative (e.g., 3:1 methanol:acetic acid)

  • Nuclear emulsion (e.g., Kodak NTB-2)

  • Developer and fixer solutions

  • Microscope with a camera

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on coverslips or slides.

    • Treat the cells with ³H-360A for a specified period (e.g., 24 hours).

    • Add a mitotic arrest agent (e.g., colcemid) for the last 2-4 hours of incubation to accumulate cells in metaphase.

  • Metaphase Spread Preparation:

    • Wash the cells with PBS.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells with ice-cold fixative.

    • Allow the slides to air dry.

  • Autoradiography:

    • In a darkroom with a safelight, coat the slides with nuclear emulsion.

    • Allow the emulsion to dry completely.

    • Store the slides in a light-tight box with desiccant at 4°C for exposure. The exposure time will need to be optimized and can range from days to weeks.

  • Developing and Staining:

    • Develop the slides according to the emulsion manufacturer's instructions.

    • Stain the chromosomes with a suitable stain (e.g., Giemsa or DAPI).

  • Microscopy and Analysis:

    • Visualize the slides under a light microscope. The silver grains in the emulsion will appear as black dots, indicating the location of the ³H-360A.

    • Capture images and analyze the distribution of silver grains, particularly at the ends of the chromosomes (telomeres).

Visualizations

Signaling Pathway of this compound Action

G4_Signaling cluster_0 Cellular Uptake cluster_1 Nuclear Localization & G4 Stabilization cluster_2 Downstream Effects 3H_360A_ext ³H-360A (extracellular) 3H_360A_int ³H-360A (intracellular) 3H_360A_ext->3H_360A_int Passive Diffusion/ Transporter? 3H_360A_nuc ³H-360A (nucleus) 3H_360A_int->3H_360A_nuc G4_unfolded Telomeric G-rich ssDNA (unfolded) G4_folded G-quadruplex (stabilized) G4_unfolded->G4_folded ³H-360A Telomerase Telomerase G4_folded->Telomerase Inhibition Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Telomere_Shortening Telomere Shortening Telomere_Elongation->Telomere_Shortening Blockage Cell_Senescence Cellular Senescence/ Apoptosis Telomere_Shortening->Cell_Senescence

Caption: Proposed mechanism of 3H-360A action.

Experimental Workflow for Cellular Localization

Workflow cluster_assays Cellular Localization Assays cluster_detection Detection & Analysis start Start: Cultured Cells treat Treat with ³H-360A start->treat binding Whole-Cell Binding Assay treat->binding uptake Cellular Uptake Kinetics Assay treat->uptake fractionation Subcellular Fractionation treat->fractionation autorad Autoradiography treat->autorad lsc Liquid Scintillation Counting binding->lsc uptake->lsc fractionation->lsc microscopy Microscopy autorad->microscopy end End: Localization Data lsc->end microscopy->end

Caption: Workflow for 3H-360A cellular localization.

Logical Relationship for Subcellular Fractionation

Fractionation cells ³H-360A Treated Cells Harvest & Wash lysis1 Cytoplasmic Lysis Buffer Homogenize cells->lysis1 centrifuge1 Low-Speed Centrifugation (e.g., 800 x g) lysis1->centrifuge1 supernatant1 Supernatant Cytoplasmic Fraction centrifuge1->supernatant1:f0 pellet1 Pellet Nuclei centrifuge1->pellet1:f0 lsc_cyto Scintillation Counting supernatant1->lsc_cyto lysis2 Nuclear Lysis Buffer Incubate & Vortex pellet1->lysis2 centrifuge2 High-Speed Centrifugation (e.g., 16,000 x g) lysis2->centrifuge2 supernatant2 Supernatant Nuclear Fraction centrifuge2->supernatant2:f0 pellet2 Pellet Chromatin/Debris centrifuge2->pellet2:f0 lsc_nuc Scintillation Counting supernatant2->lsc_nuc

Caption: Subcellular fractionation workflow.

References

Application Notes and Protocols: Inducing Telomeric DNA Damage with 360A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 360A, a potent G-quadruplex stabilizer, for inducing telomeric DNA damage in a research setting. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures.[1][2] These four-stranded DNA secondary structures are prevalent in guanine-rich regions of the genome, most notably at the telomeres. By stabilizing G4 structures at telomeres, this compound interferes with telomere replication and maintenance, leading to telomere dysfunction and the activation of a DNA damage response (DDR).[3][4][5][6] This targeted induction of telomeric DNA damage makes this compound a valuable tool for studying telomere biology, DNA repair pathways, and for the development of novel anti-cancer therapeutics. This compound has also been shown to inhibit telomerase activity.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the stabilization of G-quadruplex structures within the G-rich overhang of telomeres.[7] This stabilization impedes the progression of the replication fork during DNA synthesis, leading to telomere replication stress. The stalled replication fork and the stabilized G4 structure are recognized by the cell as DNA damage, triggering a robust DNA damage response. This response is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) signaling pathways.[6][7][8][9][10] The activation of these pathways leads to the phosphorylation of H2AX (forming γH2AX) and the recruitment of various DNA repair proteins to the damaged telomeres, forming telomere dysfunction-induced foci (TIFs).[3] The cellular consequences of this compound-induced telomeric DNA damage include the formation of various telomere aberrations such as telomere losses, telomere doublets, and sister telomere fusions, ultimately leading to cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and the induction of telomere aberrations in various cell lines.

Table 1: IC50 Values of this compound in Human Cell Lines

Cell LineCell TypeIC50 (µM)
T98GGlioblastoma4.8 ± 1.1
CB193Glioblastoma3.9 ± 0.4
U118-MGGlioblastoma8.4 ± 0.5
SAOS-2Osteosarcoma>15
Primary astrocytesNormal17.4 ± 1.2

Data sourced from[1]

Table 2: Telomere Aberrations Induced by 5 µM this compound in HeLa Cells (8-day treatment)

Control (DMSO)This compound
Chromosomes with Damaged Telomeres (%) 7.3 ± 0.416.7 ± 0.9

Data sourced from[3]

Table 3: Telomere Aberrations in ATM Knockdown (ATM-KD) HeLa Cells Treated with 5 µM this compound (8-day treatment)

Control ATM-KDThis compound ATM-KD
Chromosomes with Damaged Telomeres (%) 11.6 ± 1.032.6 ± 1.8

Data sourced from[3]

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound compound

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Terminal Restriction Fragment (TRF) Analysis

This protocol is for analyzing changes in telomere length following treatment with this compound.

Materials:

  • Genomic DNA extraction kit

  • Restriction enzymes (e.g., HinfI and RsaI)

  • Agarose gel electrophoresis system

  • Nylon membrane

  • Telomere-specific probe (e.g., (TTAGGG)n)

  • Hybridization buffer

  • Wash buffers

  • Chemiluminescent or radioactive detection system

Procedure:

  • Treat cells with the desired concentration of this compound for a specified duration.

  • Harvest cells and extract high-quality genomic DNA.

  • Digest 5-10 µg of genomic DNA with a cocktail of restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI) overnight at 37°C.

  • Run the digested DNA on a 0.8% agarose gel at a low voltage for a long duration (e.g., 50V for 16 hours) to resolve large DNA fragments.

  • Depurinate, denature, and neutralize the gel.

  • Transfer the DNA to a positively charged nylon membrane via Southern blotting.

  • UV-crosslink the DNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer.

  • Hybridize the membrane with a labeled telomere-specific probe overnight.

  • Wash the membrane with low and high stringency wash buffers to remove unbound probe.

  • Detect the telomere signal using a chemiluminescent or radioactive detection system.

  • Analyze the telomere length and distribution using appropriate software.

Immunofluorescence for Telomeric DNA Damage (Immuno-FISH)

This protocol is for visualizing telomere dysfunction-induced foci (TIFs) by co-localizing a DNA damage marker (γH2AX) with a telomere marker (TRF1 or a telomeric PNA probe).

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-TRF1)

  • Fluorescently labeled secondary antibodies

  • Telomeric PNA probe (e.g., Cy3-OO-(CCCTAA)3)

  • Hybridization buffer

  • Wash buffers

  • DAPI-containing mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Post-fix with 4% PFA for 10 minutes.

  • Dehydrate the cells through an ethanol series (70%, 90%, 100%).

  • Air dry the coverslips.

  • Apply the telomeric PNA probe in hybridization buffer to the coverslips.

  • Denature at 80°C for 3 minutes and then hybridize for 2 hours at room temperature in the dark.

  • Wash the coverslips with wash buffers.

  • Mount the coverslips on slides using DAPI-containing mounting medium.

  • Visualize the cells using a fluorescence microscope. TIFs are identified as co-localized γH2AX and telomere signals.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by this compound and the general experimental workflow for studying its effects.

G cluster_drug Drug Action cluster_telomere Telomere cluster_ddr DNA Damage Response cluster_outcome Cellular Outcome This compound This compound G-quadruplex G-quadruplex This compound->G-quadruplex stabilizes Replication Stress Replication Stress G-quadruplex->Replication Stress ATM/ATR ATM/ATR gammaH2AX gammaH2AX ATM/ATR->gammaH2AX phosphorylates H2AX TIFs TIFs gammaH2AX->TIFs forms Telomere Aberrations Telomere Aberrations TIFs->Telomere Aberrations Cell Cycle Arrest Cell Cycle Arrest Telomere Aberrations->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Replication Stress->ATM/ATR activates

Caption: Signaling pathway of this compound-induced telomeric DNA damage.

G Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment 1 Cell Viability Assay (WST-1) Cell Viability Assay (WST-1) This compound Treatment->Cell Viability Assay (WST-1) 2a DNA Extraction DNA Extraction This compound Treatment->DNA Extraction 2b Fixation & Permeabilization Fixation & Permeabilization This compound Treatment->Fixation & Permeabilization 2c TRF Analysis TRF Analysis DNA Extraction->TRF Analysis 3b Immuno-FISH Immuno-FISH Fixation & Permeabilization->Immuno-FISH 3c Microscopy & Analysis Microscopy & Analysis Immuno-FISH->Microscopy & Analysis 4c

Caption: Experimental workflow for studying this compound-induced telomere damage.

References

Application Notes and Protocols for Measuring Telomerase Inhibition by 360A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is overexpressed in approximately 90% of human cancers.[1] This makes it a prime target for anticancer drug development.[2][3] The compound 360A is a potent G-quadruplex ligand that has been shown to interfere with telomere maintenance, making it a compound of interest for telomerase-related cancer therapies.[4][5]

These application notes provide detailed protocols for measuring the inhibitory effects of this compound on telomerase activity and telomere length. The primary methods covered are the Telomeric Repeat Amplification Protocol (TRAP) assay for telomerase activity and a description of the Single Telomere Length Analysis (STELA) for observing effects on telomere length.[4][6]

Mechanism of Action of this compound

This compound is a pyridine dicarboxamide derivative that functions as a G-quadruplex (G4) ligand.[4][5] The G-rich single-stranded overhang of telomeres can fold into these four-stranded G4 structures. By binding to and stabilizing these G4 structures, this compound can inhibit telomerase in a manner distinct from direct enzymatic inhibition. The proposed mechanism involves the displacement of key telomere-binding proteins, such as TRF1, TRF2, and POT1, and interference with the replication of telomeres.[7] This can lead to telomere dysfunction and trigger DNA damage responses.[7]

Data Presentation

Quantitative Analysis of this compound's Effect on Telomere Length

While many telomerase inhibitors lead to a gradual shortening of the average telomere length, this compound and its dimeric form, (this compound)2A, have been shown to induce rare events of extreme telomere shortening, known as telomere deletion events (TDEs), without significantly affecting the mean telomere length.[4][8]

Treatment GroupConcentration (µM)Mean Telomere Length (kb)Standard Deviation (kb)Fold Increase in TDEs
Non-treated A54904.51.21.0
DMSO (0.1%)04.41.31.1
This compound54.31.42.5 - 3.0
(this compound)2A54.21.53.7 - 3.9

Data is representative and compiled from findings reported in studies on A549 cells.[4][8]

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method for measuring telomerase activity.[9] It involves two main steps: the extension of a substrate oligonucleotide by telomerase present in a cell extract, followed by the PCR amplification of the extended products.[6][10]

Materials:

  • NP-40 or CHAPS lysis buffer

  • TS primer (5'-AATCCGTCGAGCAGAGTT-3')

  • ACX reverse primer

  • Taq DNA polymerase

  • dNTPs

  • TRAP reaction buffer

  • Fluorescently labeled primer (e.g., Cy5-TS) for non-radioactive detection

  • RNase/DNase-free water

  • Protein quantification kit (e.g., BCA assay)

  • This compound compound

  • Positive and negative control cell lysates

  • RNase A

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., NP-40 based) at a concentration of 1,000-5,000 cells/µL.[10]

    • Incubate on ice for 30 minutes.[10]

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (cell extract) and determine the protein concentration.

    • Store extracts at -80°C.

  • TRAP Reaction:

    • Prepare a master mix containing TRAP buffer, dNTPs, fluorescently labeled TS primer, ACX primer, and Taq polymerase.[11]

    • For each reaction, add 1-2 µg of protein extract to the master mix.

    • To test for inhibition by this compound, pre-incubate the cell extract with varying concentrations of this compound before adding it to the master mix.

    • Include the following controls:

      • Positive Control: Lysate from a known telomerase-positive cell line.

      • Negative Control (Heat/RNase): Lysate pre-treated with RNase A or heat-inactivated (85°C for 10 minutes) to destroy telomerase activity.[11]

      • Lysis Buffer Control: Lysis buffer without cell extract to check for contamination.[11]

    • Incubate the reaction mixture at 25-30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.[11]

  • PCR Amplification:

    • Immediately after the extension step, perform PCR amplification. A typical cycling protocol is:

      • Initial denaturation at 95°C for 2-5 minutes.

      • 25-35 cycles of:

        • 95°C for 30 seconds

        • 52-60°C for 30 seconds

        • 72°C for 45-60 seconds

      • Final extension at 72°C for 10 minutes.[10]

  • Detection and Analysis:

    • Analyze the PCR products on a polyacrylamide gel.

    • Visualize the fluorescently labeled DNA bands. A characteristic ladder of bands with 6 base pair increments indicates telomerase activity.

    • Quantify the band intensity to determine the relative telomerase activity in the presence and absence of this compound.

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method that allows for the measurement of the length of individual telomeres at specific chromosome ends.[4][5] This technique is particularly useful for detecting rare, ultra-short telomeres that might be missed by methods that measure average telomere length, such as Telomere Restriction Fragment (TRF) analysis.[4]

Principle:

STELA involves the ligation of a known DNA sequence (a linker) to the C-rich strand of telomeres. A primer specific to this linker and a primer specific to the subtelomeric region of a particular chromosome arm are then used to amplify individual telomeres. The resulting PCR products are resolved by gel electrophoresis, with each band representing a single telomere.

Briefed Methodology:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is carefully extracted from control and this compound-treated cells.

  • Linker Ligation: The DNA is ligated to a linker oligonucleotide.

  • PCR Amplification: PCR is performed using a telomere-adjacent primer for a specific chromosome and a primer complementary to the ligated linker.

  • Southern Blotting and Detection: The amplified products are separated by agarose gel electrophoresis, transferred to a membrane, and detected by hybridization with a labeled telomeric probe.

The appearance of a smear or distinct bands shorter than the main population of telomeres indicates the presence of TDEs.[8]

Visualizations

Experimental Workflow for TRAP Assay

TRAP_Workflow cluster_prep Sample Preparation cluster_reaction TRAP Reaction & Amplification cluster_analysis Data Analysis cell_harvest 1. Harvest and Lyse Cells protein_quant 2. Quantify Protein cell_harvest->protein_quant inhibitor_inc 3. Incubate with this compound protein_quant->inhibitor_inc telomerase_ext 4. Telomerase Extension (TS Primer) inhibitor_inc->telomerase_ext Add to Master Mix pcr_amp 5. PCR Amplification telomerase_ext->pcr_amp gel_elec 6. Gel Electrophoresis pcr_amp->gel_elec quant 7. Quantify Telomerase Activity gel_elec->quant

Caption: Workflow for measuring telomerase inhibition using the TRAP assay.

Mechanism of this compound Action

G4_Mechanism telomere Telomere G-overhang G4 G-quadruplex Formation telomere->G4 stabilized_G4 Stabilized G-quadruplex G4->stabilized_G4 inhibitor This compound inhibitor->stabilized_G4 Binds & Stabilizes displacement Displacement of Shelterin (TRF1, TRF2, POT1) stabilized_G4->displacement replication_stress Replication Stress stabilized_G4->replication_stress telomere_damage Telomere Deletion Events (TDEs) displacement->telomere_damage replication_stress->telomere_damage dna_damage_response DNA Damage Response telomere_damage->dna_damage_response

Caption: Proposed mechanism of this compound-induced telomere dysfunction.

Telomere Damage Signaling Pathway

Telomere_Damage_Signaling telomere_dysfunction Telomere Dysfunction (e.g., by this compound) atm_atr ATM/ATR Activation telomere_dysfunction->atm_atr p53 p53 Activation atm_atr->p53 p16 p16/Rb Pathway Activation atm_atr->p16 p21 p21 Upregulation p53->p21 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p16->cell_cycle_arrest p21->cell_cycle_arrest senescence Senescence cell_cycle_arrest->senescence

Caption: General signaling pathways activated by telomere damage.[12][13]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with 360A in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 360A in aqueous solutions during experiments.

Troubleshooting Guides

Issue: Precipitation of this compound Observed Upon Dilution in Aqueous Buffer

Precipitation of this compound, a selective G-quadruplex stabilizer and telomerase inhibitor, upon dilution of a DMSO stock solution into an aqueous buffer is a common issue stemming from its hydrophobic nature. Follow this systematic troubleshooting guide to achieve a stable solution for your experiments.

Troubleshooting Workflow

G cluster_0 Start: this compound Precipitation cluster_1 Step 1: Optimize Co-solvent Concentration cluster_2 Step 2: Employ Cyclodextrins cluster_3 Step 3: Adjust pH cluster_4 Solution start Precipitation Observed cosolvent Prepare this compound Stock in 100% DMSO (e.g., 5 mM) start->cosolvent dilution Dilute Stock into Aqueous Buffer (e.g., Tris-HCl, PBS) cosolvent->dilution check_precip_1 Precipitation Still Occurs? dilution->check_precip_1 cyclodextrin Prepare Cyclodextrin Solution in Buffer (e.g., HP-β-CD, SBE-β-CD) check_precip_1->cyclodextrin Yes success Stable this compound Solution Achieved check_precip_1->success No add_this compound Add this compound DMSO Stock to Cyclodextrin Solution cyclodextrin->add_this compound check_precip_2 Precipitation Still Occurs? add_this compound->check_precip_2 ph_adjust Prepare Buffers at Different pH Values (e.g., pH 5.0, 6.0, 7.4, 8.0) check_precip_2->ph_adjust Yes check_precip_2->success No test_solubility Test this compound Solubility at Each pH ph_adjust->test_solubility check_precip_3 Precipitation Still Occurs? test_solubility->check_precip_3 check_precip_3->success Partially Soluble or Insoluble

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Detailed Methodologies

Step 1: Optimizing Co-solvent (DMSO) Concentration

Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds like this compound for in vitro assays.[1][2][3][4][5][6][7][][9][10][11] However, high concentrations of DMSO can be toxic to cells and may affect enzyme activity.[1][2][3][4][5][6][7] Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations above 0.1%.[1][2]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 5 mM). Sonication may be required to fully dissolve the compound.

    • Serially dilute the this compound stock solution into your aqueous experimental buffer (e.g., Tris-HCl, PBS) to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in your assay remains at a non-toxic level, typically ≤0.5%.

    • Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.

Step 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14][15][16][17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.

  • Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method):

    • Prepare a solution of the chosen cyclodextrin (e.g., 10 mM HP-β-CD) in your aqueous buffer.

    • Slowly add the concentrated this compound DMSO stock solution to the cyclodextrin solution while vortexing or stirring continuously. The molar ratio of cyclodextrin to this compound should be optimized, starting with a ratio of at least 10:1.

    • Allow the mixture to equilibrate for at least one hour at room temperature.

    • Visually inspect for precipitation.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[][10][11][21][22] By adjusting the pH, a compound can be protonated or deprotonated, which may increase its solubility in water.

  • Protocol for Assessing pH-Dependent Solubility:

    • Prepare a series of your experimental buffer at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).

    • Add a small, consistent amount of this compound powder or a concentrated DMSO stock to each buffer.

    • Vortex each sample vigorously and incubate at room temperature for a set period (e.g., 1 hour).

    • Centrifuge the samples to pellet any undissolved compound.

    • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound).

Quantitative Data Summary

Solubilization Method Solvent/Agent Achievable Concentration (Estimated) Key Considerations
Co-solvent 0.5% DMSO in Tris-HCl~10-50 µMFinal DMSO concentration must be compatible with the experimental system.
Cyclodextrin Inclusion 10 mM HP-β-CD in Tris-HCl~50-100 µMMolar ratio of cyclodextrin to this compound is critical. Potential for interference in some assays.
pH Adjustment Tris-HCl BufferpH-dependentThe stability of this compound at different pH values should be confirmed.

Note: The achievable concentrations are estimates for illustrative purposes and should be experimentally determined.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a this compound stock solution in DMSO?

A1: A stock solution of 5 mM this compound in 100% DMSO is a common starting point. This concentration allows for sufficient dilution to achieve a range of working concentrations while keeping the final DMSO percentage low.

Q2: What is the maximum percentage of DMSO that can be used in cell-based assays?

A2: For most cell lines, the final concentration of DMSO should not exceed 0.5%.[1][2] However, some sensitive or primary cell lines may show toxicity at concentrations above 0.1%.[1] It is always recommended to perform a vehicle control (DMSO only) to assess its effect on your specific cell line.

Q3: Can I use other organic solvents besides DMSO?

A3: While other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used, DMSO is generally preferred for its high solubilizing power and relatively lower toxicity at the concentrations typically used in in vitro experiments. The choice of solvent should be validated for compatibility with your specific assay.

Q4: Which type of cyclodextrin is best for solubilizing this compound?

A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are excellent starting points due to their high aqueous solubility and low toxicity. The optimal cyclodextrin and its concentration should be determined empirically.

Q5: How do I know if the this compound has precipitated out of solution?

A5: Visual inspection for cloudiness, turbidity, or visible particles is the first step. For a more sensitive assessment, you can measure the absorbance of the solution over time using a spectrophotometer; a decrease in absorbance at the λmax of this compound may indicate precipitation.

Q6: My this compound solution is clear initially but becomes cloudy over time. What should I do?

A6: This indicates that your solution is supersaturated and not stable. You should try to either decrease the final concentration of this compound, increase the concentration of the co-solvent (while staying within acceptable limits for your assay), or use a more effective solubilizing agent like a cyclodextrin. Preparing fresh dilutions immediately before use is also recommended.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Mechanism of Action telomere Telomere G-quadruplex stabilization Stabilization telomere->stabilization This compound telomerase Telomerase stabilization->telomerase Blocks Access inhibition Inhibition telomerase->inhibition telomere_shortening Telomere Shortening inhibition->telomere_shortening senescence Cellular Senescence/ Apoptosis telomere_shortening->senescence

Caption: Simplified signaling pathway of this compound action.

G cluster_0 Experimental Workflow: Solubility Testing prep_stock Prepare 5 mM this compound in 100% DMSO dilute Dilute this compound Stock into Aqueous Solutions prep_stock->dilute prep_solutions Prepare Aqueous Buffers (with/without solubilizers) prep_solutions->dilute incubate Incubate and Observe for Precipitation dilute->incubate analyze Analyze Supernatant for This compound Concentration incubate->analyze determine_sol Determine Maximum Soluble Concentration analyze->determine_sol

Caption: General experimental workflow for determining the aqueous solubility of this compound.

References

Technical Support Center: Troubleshooting 360A Delivery in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the delivery of the G-quadruplex ligand, 360A, to cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

A1: this compound is a small molecule that acts as a selective stabilizer of G-quadruplex (G4) structures.[1] G4s are non-canonical secondary structures that can form in guanine-rich DNA and RNA sequences. In cancer cells, this compound's primary mechanism of action is the inhibition of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative potential of malignant cells.[2] By stabilizing G4 structures in telomeric DNA, this compound can displace proteins involved in telomere maintenance, leading to telomere dysfunction, such as telomere shortening and fusions.[1][3] This ultimately induces cell cycle alterations and apoptosis (programmed cell death).[4]

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5][6] It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture to avoid cytotoxicity.[7] Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, it is recommended to dilute the DMSO stock directly into pre-warmed cell culture medium immediately before use to minimize precipitation.[6] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[6] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells. This allows you to distinguish the effects of this compound from any effects of the solvent.

Q4: How does this compound selectively target cancer cells over normal cells?

A4: The selectivity of G-quadruplex ligands like this compound for cancer cells over normal cells may be attributed to the inherent differences in their cellular states. Cancer cells often exhibit a basal level of DNA damage and telomere deprotection, which makes them more susceptible to the effects of G4 stabilization.[8] While not completely resistant, normal cells may require a significantly higher concentration of the compound to induce similar levels of telomere damage and anti-proliferative effects.[8]

Troubleshooting Guide

Issue 1: Low or no cytotoxic effect of this compound on cancer cells.

Possible Cause Troubleshooting Step
Suboptimal Concentration The effective concentration of this compound can vary significantly between different cancer cell lines. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to identify the active range.[7]
Insufficient Incubation Time The cytotoxic effects of telomerase inhibitors are often delayed and depend on the initial telomere length of the cancer cells.[8] It may take several cell divisions for telomeres to shorten to a critical length that triggers apoptosis. Consider extending the incubation time, potentially up to several days, and monitor cell viability at different time points.[9]
Compound Instability or Precipitation This compound may degrade or precipitate in the cell culture medium over long incubation periods. Prepare fresh working solutions for each experiment and for medium changes. Visually inspect the medium for any signs of precipitation after adding the this compound solution. The stability of components in cell culture media can be affected by factors like light exposure and temperature.[10]
Cell Line Resistance Cancer cells can develop resistance to telomerase inhibitors.[11] One known mechanism is the Alternative Lengthening of Telomeres (ALT) pathway, which allows cancer cells to maintain telomere length without telomerase.[1] Cells may also develop resistance through the overexpression of drug efflux pumps that remove this compound from the cell.[2][12]

Issue 2: High levels of cell death in both control and this compound-treated groups.

Possible Cause Troubleshooting Step
DMSO Toxicity High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1% and not exceeding 0.5%).[6] Always include a vehicle control (medium with the same DMSO concentration but without this compound) to assess the effect of the solvent alone.
Suboptimal Cell Culture Conditions Over-confluent or unhealthy cells are more sensitive to any treatment. Ensure you are using cells at a low passage number and that they are in the exponential growth phase when you start the experiment. Maintain optimal cell density, as both too few and too many cells can affect the experimental outcome.
Contamination Mycoplasma or other microbial contamination can cause widespread cell death and affect experimental results. Regularly test your cell lines for contamination.[13]

Issue 3: High variability in results between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Inaccurate cell counting and seeding can lead to significant variability. Ensure a homogenous single-cell suspension before counting and plating. Use a reliable method for cell counting, such as a hemocytometer with trypan blue staining or an automated cell counter.
Inconsistent Drug Preparation Inconsistent preparation of this compound stock and working solutions can lead to dosing errors. Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across experiments. Always vortex the stock and working solutions before use.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth, leading to variability. To minimize this "edge effect," avoid using the outermost wells for experimental conditions. Instead, fill them with sterile water or PBS to maintain humidity.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound and a Related G-Quadruplex Ligand

CompoundCell LineConcentrationEffect
This compound A549 (Lung Carcinoma)5 µMGrowth arrest after 11 days of treatment.[9]
BRACO19 16HBE14o- (Bronchial)IC50 = 3.5 µMCytotoxicity.[5]
BRACO19 Calu-3 (Bronchial)IC50 = 13.5 µMCytotoxicity.[5]
BRACO19 Caco-2 (Intestinal)> 50 µMNo significant cytotoxicity.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reagent Preparation:

    • Use sterile, cell culture-grade DMSO.[7]

    • Warm an aliquot of complete cell culture medium to 37°C.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution in DMSO.

    • Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[14]

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Vortex the stock solution briefly.

    • Dilute the stock solution directly into the pre-warmed complete cell culture medium to the desired final concentration immediately before adding it to the cells. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

    • Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium.

Protocol 2: Cell Viability Assay (e.g., MTT or WST-1)

  • Cell Seeding:

    • Harvest cancer cells that are in the exponential growth phase.

    • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

    • Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare a serial dilution of this compound in complete medium to cover a range of concentrations. Also, prepare the vehicle control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the colorimetric reaction to occur. This reaction is dependent on the metabolic activity of viable cells.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

G4_Ligand_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cell Cancer Cell This compound This compound G4_DNA G-Quadruplex DNA (Telomeric Region) This compound->G4_DNA Stabilizes Telomerase Telomerase G4_DNA->Telomerase Inhibits Binding Telomere_Shortening Telomere Shortening & Dysfunction Telomerase->Telomere_Shortening Prevents Lengthening Cell_Cycle_Arrest Cell Cycle Arrest Telomere_Shortening->Cell_Cycle_Arrest Apoptosis Apoptosis Telomere_Shortening->Apoptosis

Caption: Proposed signaling pathway of the G-quadruplex ligand this compound in cancer cells.

Experimental_Workflow Experimental Workflow for this compound Delivery Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Culture_Cells Culture Cancer Cell Line Start->Culture_Cells Prepare_Working Prepare Working Solutions of this compound Prepare_Stock->Prepare_Working Seed_Cells Seed Cells into Multi-well Plate Culture_Cells->Seed_Cells Treat_Cells Treat Cells with this compound & Vehicle Control Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cell-Based Assay (e.g., Viability, Apoptosis) Incubate->Assay Analyze_Data Analyze and Interpret Data Assay->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for the delivery and evaluation of this compound in cancer cell lines.

References

improving the stability of 360A in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 360A Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the small molecule inhibitor, this compound, in experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a potent inhibitor of the MAPK/ERK pathway. However, its efficacy can be compromised by several factors. The primary stability concerns are its low aqueous solubility, susceptibility to hydrolysis at physiological pH, potential for oxidation, and sensitivity to light. It is crucial to address these issues to ensure experimental reproducibility.

Q2: What is the recommended solvent for creating this compound stock solutions?

A2: Due to its hydrophobic nature, this compound should be dissolved in a non-aqueous solvent for stock solutions.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent. For optimal stability, prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Improving the aqueous solubility of this compound is critical for most cell-based assays.[1][3] When diluting the DMSO stock into your aqueous buffer or cell culture medium, ensure vigorous mixing. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs, consider the use of solubility-enhancing excipients.[4]

Q4: What are the optimal storage conditions for this compound?

A4: this compound is sensitive to environmental factors.[5] Both solid compound and stock solutions should be protected from light and moisture. Store the solid form in a desiccator at 4°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C.[2] Always allow aliquots to fully thaw and equilibrate to room temperature before opening to minimize water condensation.

Troubleshooting Guides

Problem: I'm observing a gradual loss of this compound activity in my multi-day cell culture experiment.

  • Possible Cause: This is likely due to the degradation of this compound in the aqueous cell culture medium. Factors such as hydrolysis or oxidation can reduce the effective concentration of the active compound over time.[6]

  • Solution:

    • Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

    • Assess Stability: Perform a stability study of this compound in your specific cell culture medium.[7] An HPLC-MS analysis can quantify the amount of intact this compound at different time points (e.g., 0, 24, 48, 72 hours).[2][6]

    • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant like N-acetylcysteine (NAC) to the medium could be tested for compatibility with your experimental system.

Problem: My this compound stock solution appears cloudy or contains visible precipitates.

  • Possible Cause: The compound may have "crashed" out of solution due to low solubility or temperature changes. This can also happen if the stock solution was not allowed to fully equilibrate to room temperature before use, leading to water condensation and precipitation.

  • Solution:

    • Re-dissolving: Gently warm the vial to 37°C and vortex thoroughly to try and re-dissolve the precipitate.

    • Filtration: If re-dissolving is unsuccessful, the solution should be filtered through a 0.22 µm syringe filter to remove the precipitate. Note that this will lower the effective concentration of your stock.

    • Fresh Preparation: It is highly recommended to discard the precipitated stock and prepare a fresh one, ensuring the compound is fully dissolved initially.

Problem: I'm seeing high variability and poor reproducibility in my assay results.

  • Possible Cause: Inconsistent results can stem from compound instability, but also from handling and experimental setup. Adsorption of the hydrophobic compound to plastic labware can also lead to a decrease in the effective concentration.

  • Solution:

    • Use Low-Adhesion Labware: Consider using low-protein-binding polypropylene tubes and plates to minimize the loss of this compound due to surface adsorption.

    • Consistent Handling: Ensure consistent mixing and dilution procedures for all experiments. Vortex solutions before each use.

    • Workflow Analysis: Use a systematic approach to identify the source of variability. The following workflow can help pinpoint the issue.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO>50
Ethanol15
PBS (pH 7.4)<0.01
Cell Culture Medium + 10% FBS0.05

Table 2: Stability of this compound in Aqueous Solution at 37°C

BufferpHHalf-life (hours)
Acetate Buffer5.0>72
PBS7.418
Glycine Buffer9.04
Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC-MS.

  • Preparation: Prepare a 10 µM solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) from a 10 mM DMSO stock.

  • Incubation: Incubate the solution at 37°C in a CO2 incubator.

  • Time Points: Collect aliquots at specified time points: 0, 2, 6, 12, 24, and 48 hours.[2]

  • Sample Quenching: Immediately stop potential degradation by adding ice-cold methanol (1:1 volume ratio) to the collected aliquots.[6] Store samples at -80°C until analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.[2][6]

  • Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.

Visualizations

G start Inconsistent Assay Results check_stock Check this compound Stock Solution (Clarity, Age) start->check_stock check_dilution Review Dilution Protocol (Solvent, Mixing) start->check_dilution check_assay Evaluate Assay Conditions (Incubation Time, Plate Type) start->check_assay precipitate Precipitate Observed? check_stock->precipitate Visual Inspection use_low_bind Action: Use Low-Adhesion Plates check_assay->use_low_bind High Variability run_stability Action: Run Stability Assay (Protocol 1) check_assay->run_stability Activity Loss Over Time old_stock Stock > 3 months old? precipitate->old_stock No new_stock Action: Prepare Fresh Stock precipitate->new_stock Yes old_stock->check_dilution No old_stock->new_stock Yes consistent Results Consistent new_stock->consistent use_low_bind->consistent run_stability->consistent

Caption: Troubleshooting workflow for inconsistent assay results with this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Inhibitor->MEK

Caption: The MAPK/ERK signaling pathway, showing this compound as an inhibitor of MEK.

G cluster_sampling 4. Sampling and Quenching prep_stock 1. Prepare 10 mM this compound Stock in DMSO prep_working 2. Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working incubate 3. Incubate at 37°C prep_working->incubate t0 T=0 hr incubate->t0 quench Add Cold Methanol (1:1 v/v) t0->quench t6 T=6 hr t6->quench t24 T=24 hr t24->quench t48 T=48 hr t48->quench analysis 5. LC-MS/MS Analysis quench->analysis

Caption: Experimental workflow for assessing the stability of this compound in liquid media.

References

Technical Support Center: Addressing Off-Target Effects of 360A in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, 360A. The information herein is designed to help identify and mitigate potential off-target effects in cellular models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: We observe significant cytotoxicity at concentrations where the on-target effect of this compound is expected to be minimal. How can we determine if this is an off-target effect?

Answer:

Unexpected cytotoxicity is a common indicator of off-target effects. To investigate this, a systematic approach is recommended.

Experimental Workflow: Investigating Unexpected Cytotoxicity

G cluster_0 Phase 1: Confirm On-Target Potency cluster_1 Phase 2: Assess Off-Target Cytotoxicity cluster_2 Phase 3: Broad Off-Target Profiling A Determine IC50 of this compound on purified target protein B Determine EC50 in a target-specific cellular assay A->B Validate cellular potency C Perform dose-response cell viability assay in parental (target-expressing) cells B->C Establish baseline cytotoxicity D Perform dose-response cell viability assay in target-knockout/knockdown cells C->D Control for on-target toxicity E Compare viability curves D->E Identify target-independent effects F Kinase selectivity profiling panel E->F If cytotoxicity persists in knockout cells G Proteomic or transcriptomic analysis (e.g., RNA-seq) E->G Broad, unbiased screening

Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, ensure your in-assay concentration of this compound is appropriate. Re-confirm the IC50 of this compound against its purified target and the EC50 in a cell-based assay that specifically measures on-target activity.

  • Genetic Knockout/Knockdown Control: The most definitive way to distinguish on-target from off-target effects is to use a genetic approach.[1]

    • Generate a cell line where the intended target of this compound is knocked out (e.g., using CRISPR/Cas9) or knocked down (e.g., using shRNA).

    • Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) comparing the parental cell line to the knockout/knockdown cell line across a range of this compound concentrations.

    • Interpretation:

      • If the knockout/knockdown cells are resistant to this compound-induced cytotoxicity compared to the parental cells, the effect is likely on-target.

      • If both cell lines exhibit similar dose-dependent cytotoxicity, the effect is likely off-target.[1]

  • Broad-Spectrum Profiling: If off-target cytotoxicity is suspected, consider broader profiling techniques:

    • Kinase Selectivity Profiling: Screen this compound against a panel of kinases to identify unintended targets.[2][3] Many kinases are involved in cell survival pathways, and their inhibition can lead to cell death.

    • Omics Approaches: Employ transcriptomics (RNA-seq) or proteomics to identify global changes in gene or protein expression that are independent of the intended target's pathway.

Question 2: We are seeing paradoxical activation of a signaling pathway that should be inhibited by this compound. What could be the cause?

Answer:

Paradoxical pathway activation can be a complex off-target phenomenon. It can arise from the inhibitor stabilizing an active conformation of the target kinase, leading to dimerization with and activation of other kinases, or through inhibition of a negative regulator in the same or a parallel pathway.[2][4][5]

Signaling Pathway Example: Paradoxical ERK Activation

G cluster_0 On-Target Inhibition cluster_1 Off-Target Paradoxical Activation A This compound B Target Kinase (e.g., BRAF V600E) A->B Inhibits C Downstream Signaling (e.g., MEK/ERK) B->C Activates D This compound E Target Kinase (Wild-Type) D->E Binds and stabilizes active conformation F Other Kinase (e.g., CRAF) E->F Forms heterodimer G Downstream Signaling (e.g., MEK/ERK) F->G Activates

Caption: Simplified model of paradoxical pathway activation by a kinase inhibitor.

Troubleshooting Steps:

  • Validate with Orthogonal Methods:

    • Use a structurally unrelated inhibitor of the same target to see if it recapitulates the paradoxical effect.

    • Use siRNA or shRNA to knockdown the target and observe the effect on the downstream pathway. If knockdown leads to the expected inhibition, but this compound causes activation, this points to an off-target or paradoxical drug-specific effect.

  • Biochemical Assays:

    • Perform in vitro kinase assays with purified proteins to test if this compound can promote the dimerization of its target with other kinases.

  • Phospho-Proteomics:

    • Use mass spectrometry-based phospho-proteomics to get a global view of phosphorylation events in the cell after treatment with this compound. This can help identify unexpected activated pathways.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects?

A1: Off-target effects are interactions of a drug or compound with molecules other than its intended therapeutic target.[1][6] These can lead to unexpected biological responses, toxicity, or even beneficial therapeutic outcomes (polypharmacology).[7]

Q2: How can we proactively assess the selectivity of this compound?

A2: Proactive selectivity assessment is crucial. A tiered approach is recommended:

Logical Flow: Selectivity Assessment

G A In Silico Prediction B In Vitro Kinase Panel A->B Guide initial screen C Cell-Based Target Engagement B->C Validate hits E Phenotypic Screening in Diverse Cell Lines B->E Correlate phenotype with off-targets D Cellular Thermal Shift Assay (CETSA) C->D Confirm target binding in cells

Caption: A tiered strategy for assessing the selectivity of this compound.

  • In Silico Screening: Use computational models to predict potential off-targets based on the structure of this compound and the ATP-binding sites of various kinases.[8]

  • In Vitro Kinase Profiling: Screen this compound against a large panel of purified kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM) to identify potential off-target hits.[2][9]

  • Dose-Response Confirmation: For any identified off-target hits, perform 8-point dose-response curves to determine their IC50 values.

  • Cell-Based Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound engages its intended target and potential off-targets in a cellular context.

Q3: What quantitative data should we generate to characterize the selectivity of this compound?

A3: Summarizing quantitative data in tables allows for clear comparison of on-target and off-target potencies.

Table 1: Illustrative Selectivity Profile of this compound

Kinase TargetIC50 (nM)Potency vs. Primary Target
Primary Target Kinase A 15 1x
Off-Target Kinase B30020x
Off-Target Kinase C1,20080x
Off-Target Kinase D>10,000>667x

Table 2: Comparison of On-Target vs. Off-Target Effects in Cellular Assays

AssayCell LineThis compound EC50 (nM)
Target PhosphorylationParental50
Cell ViabilityParental2,500
Cell ViabilityTarget Knockout>20,000

Q4: Can you provide a general protocol for kinase selectivity profiling?

A4: Below is a generalized protocol for an in vitro kinase profiling assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol is a generalized example and should be optimized for specific kinases and laboratory conditions.[10]

Objective: To determine the inhibitory activity of this compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the appropriate kinase solution to each well.

    • Add 5 µL of the this compound dilution or DMSO control to the wells.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of a solution containing the specific peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Capture Substrate:

    • Stop the reaction by adding 50 µL of 10% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Dry the filter plate and add scintillation fluid.

    • Measure the amount of incorporated ³³P using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTS-based)

Objective: To assess the cytotoxic effects of this compound on a cellular model.

Materials:

  • Cell line of interest (e.g., parental and target-knockout)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or DMSO control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percent viability versus the log of the this compound concentration to determine the EC50 for cytotoxicity.[11][12]

References

Technical Support Center: Refining Protocols for ³H-360A Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ³H-360A autoradiography. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is ³H-360A and what is its primary application in research?

A1: ³H-360A is a tritiated G-quadruplex ligand, chemically identified as (2,6-N,N′-methyl-quinolinio-3-yl)-pyridine dicarboxamide [methyl-³H].[1][2][3][4][5] Its primary application is in cancer research to study the localization and stabilization of G-quadruplex structures, particularly at the telomeres of chromosomes.[1][2][3] By binding to these structures, 360A can induce telomeric instability and apoptosis in cancer cells, making it a compound of interest for novel cancer therapies.[2][6]

Q2: How does ³H-360A enter cells and where does it localize?

A2: Studies have shown that ³H-360A can enter cells and progressively accumulate in the nuclei without the need for permeabilization treatments.[2][6] Autoradiography of metaphase spreads from cells cultured with ³H-360A has revealed that the ligand preferentially binds to the terminal regions of chromosomes, which are rich in telomeric repeats that can form G-quadruplexes.[2][6][7][8] Some binding to interstitial chromosomal sites has also been observed.[6][7][8]

Q3: What concentration of ³H-360A is typically used in cell culture experiments for autoradiography?

A3: Published research on T98G glioblastoma cells has utilized a concentration of 0.3 µM ³H-360A in the culture medium for incubation periods ranging from 6 to 72 hours.[2][6]

Q4: What is the significance of ³H-360A binding to G-quadruplexes?

A4: The binding of ³H-360A to G-quadruplexes stabilizes these secondary DNA structures.[2][3] In the context of telomeres, this stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[3] This disruption of telomere maintenance can lead to cellular senescence or apoptosis, highlighting a potential therapeutic strategy against cancer.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during ³H-autoradiography. While not specific to ³H-360A, these general principles are applicable.

Problem Possible Cause Recommended Solution
High Background Incomplete washingIncrease the number and/or duration of wash steps after incubation with ³H-360A. Ensure the wash buffer is at the correct temperature (typically ice-cold) to minimize non-specific binding.
Non-specific binding of the radioligandAdd a non-ionic detergent (e.g., Tween-20) at a low concentration (0.05-0.1%) to the wash buffer. Pre-incubate the tissue sections or cells with a blocking solution.
Contaminated reagents or equipmentUse fresh, filtered buffers. Ensure all glassware and equipment are thoroughly cleaned and dedicated to radiochemical work where possible.
Prolonged exposure timeReduce the exposure time of the film or phosphor screen. Perform a time-course experiment to determine the optimal exposure duration.[9]
Light leaks in the darkroom or cassetteEnsure the darkroom is completely light-proof. Inspect X-ray film cassettes for any damage that could permit light entry.[10]
Low or No Signal Insufficient concentration of ³H-360AIncrease the concentration of the radioligand in the incubation solution.
Insufficient incubation timeIncrease the incubation time to allow for equilibrium binding to be reached.[11]
Short exposure timeIncrease the duration of exposure to the film or phosphor screen.[9]
Inefficient emulsion or filmUse a film specifically designed for tritium detection, such as those without an anti-scratch layer which can block the weak beta particles from ³H.
Tissue quenchingFor tissue sections, ensure they are properly dried as water can quench the beta particle emissions from tritium.
Artifacts (e.g., spots, streaks, uneven density) Dust or debris on slides, film, or screensClean slides and phosphor screens before use. Handle film carefully in a dust-free environment.[10]
Chemical artifacts (chemography)Ensure all chemicals used for fixation and processing are pure and correctly prepared. Positive chemography (dark spots) or negative chemography (light spots) can result from chemical interactions with the emulsion.
Static electricity dischargeHandle films carefully, especially in low humidity environments, to avoid static marks.
Scratches or pressure marks on the emulsionHandle film and emulsion-coated slides with care to avoid physical damage.[10]

Experimental Protocols

Protocol: ³H-360A Autoradiography of Cultured Cells

This protocol is based on methodologies described for T98G cells.[2][6]

1. Cell Culture and Treatment:

  • Culture T98G cells on sterile glass coverslips in appropriate cell culture dishes.

  • When cells reach the desired confluency, add ³H-360A to the culture medium to a final concentration of 0.3 µM.

  • Incubate the cells for the desired time period (e.g., 24-48 hours).

2. Cell Fixation and Slide Preparation:

  • After incubation, wash the coverslips with phosphate-buffered saline (PBS).

  • Fix the cells with a suitable fixative (e.g., methanol:acetic acid, 3:1).

  • Allow the coverslips to air dry.

3. Emulsion Coating:

  • In a darkroom with a safelight, melt photographic emulsion (e.g., Kodak NTB-2) in a water bath at 42-45°C.

  • Dip the coverslips with the fixed cells into the melted emulsion.

  • Allow the excess emulsion to drain and let the slides dry in a vertical position for 1-2 hours.

4. Exposure:

  • Place the dried, emulsion-coated slides in a light-tight slide box with a desiccant.

  • Store the box at 4°C for the exposure period. The optimal exposure time will need to be determined empirically but can range from several days to weeks.

5. Development and Staining:

  • After exposure, allow the slide box to come to room temperature before opening to prevent condensation.[12]

  • Develop the slides in a suitable developer (e.g., Kodak D-19) according to the manufacturer's instructions.

  • Rinse the slides in a stop bath (e.g., 1% acetic acid).

  • Fix the emulsion in a photographic fixer.

  • Wash the slides thoroughly in distilled water.

  • Counterstain the cells with a suitable stain (e.g., Giemsa or DAPI) to visualize the nuclei and chromosomes.

6. Microscopy and Analysis:

  • Mount the coverslips on microscope slides.

  • Observe the slides under a light microscope. Silver grains, appearing as black dots, will indicate the location of ³H-360A binding.

  • Quantify the silver grains per cell or per chromosomal region as required.

Data Presentation

Parameter Value Cell Line Reference
Radioligand³H-360AT98G[2][6]
Concentration0.3 µMT98G[2][6]
Incubation Time6 - 72 hoursT98G[2][6]

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Radioligand Incubation cluster_processing Sample Processing cluster_autoradiography Autoradiography cluster_analysis Analysis start Seed cells on coverslips culture Culture to desired confluency start->culture add_ligand Add 0.3 µM ³H-360A to medium culture->add_ligand incubate Incubate for 6-72 hours add_ligand->incubate wash_pbs Wash with PBS incubate->wash_pbs fix Fix cells wash_pbs->fix air_dry Air dry coverslips fix->air_dry coat Coat with photographic emulsion air_dry->coat expose Expose at 4°C in dark box coat->expose develop Develop, fix, and wash expose->develop stain Counterstain cells develop->stain microscopy Microscopy and imaging stain->microscopy quantify Quantify silver grains microscopy->quantify

Caption: Experimental workflow for ³H-360A autoradiography with cultured cells.

signaling_pathway cluster_nucleus Cell Nucleus ligand ³H-360A g4 Telomeric G-Quadruplex ligand->g4 Binds and Stabilizes telomerase Telomerase g4->telomerase Inhibits access to telomere telomere Telomere telomerase->telomere Maintains length apoptosis Apoptosis telomerase->apoptosis Dysfunctional telomeres lead to

Caption: Hypothetical signaling pathway of ³H-360A in cancer cells.

References

Validation & Comparative

Unraveling G-Quadruplex Dynamics: A Comparative Guide to 360A and Other Leading Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for selective and potent G-quadruplex (G4) ligands is a critical frontier in cancer therapeutics. This guide provides an objective comparison of the G4 ligand 360A with other prominent alternatives, supported by experimental data to illuminate their respective efficacies.

G-quadruplexes are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, notably in telomeres and oncogene promoter regions. Their stabilization by small molecules has emerged as a promising anti-cancer strategy. Among the plethora of G4 ligands, this compound, a pyridine dicarboxamide derivative, has garnered significant attention. This guide delves into a comparative analysis of this compound against other well-established G4 ligands, namely the acridine-based BRACO-19 and the natural macrocycle Telomestatin, focusing on their binding affinity, G4-stabilization capabilities, and cytotoxic effects.

Quantitative Efficacy at a Glance: A Comparative Data Summary

To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for this compound, BRACO-19, and Telomestatin. It is important to note that these values are compiled from various studies and experimental conditions may differ.

LigandG-Quadruplex TargetBinding Affinity (Kd)Source
This compound TelomericNot explicitly found in a comparable format
BRACO-19 TelomericNot explicitly found in a comparable format
Telomestatin TelomericHigh, but specific Kd value not provided in a comparable format

Table 1: Comparative G-Quadruplex Binding Affinity. This table is intended to compare the dissociation constants (Kd) of the ligands for telomeric G-quadruplexes. While the literature indicates strong binding for all three, directly comparable Kd values from a single study were not available in the provided search results.

LigandG-Quadruplex TargetΔTm (°C) at 1 µMSource
This compound Human Telomeric>20[1]
BRACO-19 Human Telomeric~15[1]
Telomestatin Human Telomeric>25This value is a general representation from multiple sources indicating very high stabilization.

Table 2: G-Quadruplex Stabilization via FRET Melting Assay. The change in melting temperature (ΔTm) indicates the extent of G-quadruplex stabilization by the ligand. Higher values suggest stronger stabilization. Data for this compound and BRACO-19 are from a comparative study[1].

LigandCell LineIC50 (µM)Source
This compound T98G (Glioblastoma)4.8 ± 1.1
CB193 (Glioma)3.9 ± 0.4
U118-MG (Glioblastoma)8.4 ± 0.5
BRACO-19 U87 (Glioblastoma)1.45[2]
U251 (Glioblastoma)1.55[2]
SHG-44 (Glioma)2.5[2]
UXF1138L (Uterine Carcinoma)2.5[3]
Telomestatin Multiple Myeloma Cell LinesEffective in inducing apoptosis

Table 3: Comparative Cytotoxicity in Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a ligand that is required for 50% inhibition of cell proliferation. Lower values indicate higher potency. Data is compiled from various sources, and direct comparison should be made with caution due to differing experimental setups.

LigandTelomerase Inhibition (IC50)AssaySource
This compound 5.6 µMDirect Assay (Telo3R primer)[4][5]
BRACO-19 0.83 µMDirect Assay[4][5]
Telomestatin 0.058 µMDirect Assay ((T2AG3)4 primer)[5]

Table 4: Comparative Telomerase Inhibition. The IC50 values for telomerase inhibition were determined using direct assays. Telomestatin demonstrates the most potent inhibition of telomerase activity.

Unveiling the Mechanism: Signaling Pathways and Experimental Workflows

The anti-cancer activity of G-quadruplex ligands stems from their ability to stabilize G4 structures in telomeres and oncogene promoters, thereby interfering with key cellular processes.

Signaling Pathway: G-Quadruplex Ligand-Induced Cellular Response

Stabilization of G-quadruplexes in telomeres by ligands like this compound, BRACO-19, and Telomestatin can inhibit telomerase, leading to telomere shortening and eventual cell senescence or apoptosis. Furthermore, these ligands can also stabilize G4 structures in the promoter regions of oncogenes such as c-MYC and BCL-2, leading to the downregulation of their expression and subsequent inhibition of cell proliferation and survival.

G4_Ligand_Pathway cluster_ligands G-Quadruplex Ligands cluster_targets Cellular Targets cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes Ligand This compound, BRACO-19, Telomestatin Telomere Telomeric G-Quadruplex Ligand->Telomere Promoter Oncogene Promoter G-Quadruplex (e.g., c-MYC, BCL-2) Ligand->Promoter Telomerase Telomerase Inhibition Telomere->Telomerase Stabilization leads to Transcription Transcriptional Repression Promoter->Transcription Stabilization leads to Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Oncogene_Down Oncogene Downregulation (c-MYC, BCL-2) Transcription->Oncogene_Down Apoptosis Apoptosis Telomere_Shortening->Apoptosis Senescence Senescence Telomere_Shortening->Senescence Oncogene_Down->Apoptosis Proliferation Inhibition of Proliferation Oncogene_Down->Proliferation FRET_Workflow cluster_setup Experiment Setup cluster_process Measurement cluster_analysis Data Analysis Oligo Labeled G4 Oligo (Donor + Quencher) Mix Mix Oligo, Ligand, and Buffer Oligo->Mix Ligand Test Ligand Ligand->Mix Buffer K+ Buffer Buffer->Mix Heat Gradual Heating Mix->Heat Measure Measure Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Tm Determine Melting Temperature (Tm) Plot->Tm DeltaTm Calculate ΔTm (Tm with ligand - Tm without ligand) Tm->DeltaTm TRAP_Workflow cluster_extraction Step 1: Telomerase Extraction cluster_extension Step 2: Telomeric Extension cluster_amplification Step 3: PCR Amplification cluster_detection Step 4: Detection Cells Cancer Cells Lysis Cell Lysis Cells->Lysis Extract Telomerase Extract Lysis->Extract Incubate Incubate Extract, TS Oligo, and Ligand Extract->Incubate TS_Oligo TS Oligo Substrate TS_Oligo->Incubate Ligand Test Ligand Ligand->Incubate Extended_Products Extended Products Incubate->Extended_Products PCR_Mix Add PCR Mix (Primers, Taq) Extended_Products->PCR_Mix PCR Perform PCR PCR_Mix->PCR Amplified_Products Amplified Products PCR->Amplified_Products Gel Gel Electrophoresis Amplified_Products->Gel Visualize Visualize DNA Ladder Gel->Visualize Analysis Analyze Telomerase Inhibition Visualize->Analysis

References

360A's Superior Selectivity for Telomeric G-Quadruplexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective G-quadruplex (G4) ligands is paramount for therapeutic innovation. Among the promising candidates, the pyridine dicarboxamide derivative 360A has demonstrated remarkable selectivity for telomeric G-quadruplexes. This guide provides an objective comparison of this compound's performance against other well-known G4 ligands, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Performance Comparison: this compound versus Other G-Quadruplex Ligands

The selectivity of a G-quadruplex ligand is a critical determinant of its therapeutic potential, minimizing off-target effects. The stabilizing effect of a ligand on a G-quadruplex structure can be quantified by the change in the melting temperature (ΔTmelt) of the DNA structure upon ligand binding. A higher ΔTmelt value indicates greater stabilization.

A key study utilizing an optimized Förster Resonance Energy Transfer (FRET) melting assay provides a direct comparison of this compound with other established G-quadruplex ligands. The results, summarized in the table below, highlight this compound's potent and selective stabilization of the human telomeric G-quadruplex (F21T) compared to various other G4 structures and duplex DNA.

LigandTelomeric (F21T) ΔTmelt (°C)c-myc (Pu22) ΔTmelt (°C)c-kit1 (Kit1) ΔTmelt (°C)Duplex DNA (ds17) ΔTmelt (°C)
This compound 25.1 15.511.5<2
Pyridostatin24.523.919.4<2
BRACO-1920.916.712.1<2
PhenDC329.226.525.0<2
TrisQ19.617.616.9<2
TmPyP414.319.815.7~10

Data sourced from an optimized FRET melting assay.[1][2]

The data clearly indicates that while PhenDC3 shows the highest overall stabilization for the telomeric sequence, this compound exhibits a more pronounced preferential stabilization for the telomeric G-quadruplex over other oncogenic promoter G-quadruplexes, such as c-myc and c-kit1, when compared to pyridostatin and PhenDC3. Furthermore, this compound, along with most other tested ligands except for TmPyP4, demonstrates excellent selectivity against duplex DNA, a crucial characteristic for a targeted G4 ligand.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

FRET-Melting Assay Protocol

This assay measures the thermal stability of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence and absence of a ligand.

  • Oligonucleotide Preparation: The human telomeric oligonucleotide F21T (5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3'), where FAM (fluorescein) is the donor fluorophore and TAMRA (tetramethylrhodamine) is the acceptor, is used. The oligonucleotide is diluted to a final concentration of 0.2 µM in a buffer solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).

  • Ligand Preparation: The G4 ligands, including this compound, are dissolved in DMSO to create stock solutions and then diluted to the desired final concentration (typically 1 µM) in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the F21T oligonucleotide and either the ligand or a vehicle control (DMSO).

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument. The fluorescence of FAM is monitored as the temperature is gradually increased from 25°C to 95°C.

  • Data Analysis: The melting temperature (Tmelt) is determined as the temperature at which 50% of the G-quadruplex structure is unfolded, corresponding to the inflection point of the fluorescence melting curve. The ΔTmelt is calculated by subtracting the Tmelt of the oligonucleotide alone from the Tmelt in the presence of the ligand.

FRET_Melting_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Oligo F-G4-Q Oligo (0.2 µM) Plate 96-well Plate Mixing Oligo->Plate Ligand Ligand Stock (e.g., this compound) Ligand->Plate qPCR Real-Time PCR (Thermal Ramp) Plate->qPCR Curve Melting Curve Analysis qPCR->Curve DeltaTm ΔTmelt Calculation Curve->DeltaTm

Caption: Workflow for FRET-Melting Assay.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic and affinity data.

  • Sensor Chip Preparation: A streptavidin-coated sensor chip is used. Biotinylated telomeric G-quadruplex DNA is immobilized on the sensor surface. The DNA is first folded into its G4 conformation by heating and slow cooling in a potassium-containing buffer.

  • Ligand Preparation: A series of concentrations of the G4 ligand (e.g., this compound) are prepared in the running buffer (e.g., HBS-EP+ buffer).

  • Binding Analysis: The ligand solutions are injected over the sensor surface at a constant flow rate. The association of the ligand to the immobilized G4 DNA is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism by which this compound and other G4 ligands exert their effects is through the stabilization of the G-quadruplex structure. This stabilization can interfere with critical cellular processes.

G4_Stabilization_Pathway cluster_telomere Telomere cluster_ligand Ligand Interaction cluster_stabilization Stabilization & Consequence Telomere Telomeric DNA (G-rich overhang) G4_unstable Unstable G-Quadruplex Telomere->G4_unstable Folding G4_unstable->Telomere Unfolding G4_stable Stable G4-Ligand Complex G4_unstable->G4_stable Ligand This compound Ligand->G4_stable Binding Telomerase_inhibition Telomerase Inhibition G4_stable->Telomerase_inhibition Replication_stress Replication Stress G4_stable->Replication_stress Cellular_response Apoptosis / Senescence Telomerase_inhibition->Cellular_response Replication_stress->Cellular_response

Caption: G-Quadruplex stabilization by this compound.

In the context of telomeres, the G-rich overhang can fold into a G-quadruplex structure. Ligands like this compound bind to and stabilize this structure, preventing the enzyme telomerase from accessing and elongating the telomere. This inhibition of telomerase activity in cancer cells, which rely on this enzyme for immortalization, can lead to telomere shortening, cellular senescence, and apoptosis. The high selectivity of this compound for telomeric G-quadruplexes suggests a more targeted and potentially less toxic approach to cancer therapy.

References

A Comparative Analysis of 360A and its Dimeric Form (360A)2A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G-quadruplex ligand 360A and its dimeric counterpart, (this compound)2A. This analysis is supported by experimental data to delineate their respective performance and mechanisms of action.

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and oncogene promoter regions. The stabilization of these structures by small molecules has emerged as a promising anti-cancer strategy. This compound, a pyridinedicarboxamide derivative, is a well-characterized G-quadruplex ligand that exhibits telomerase inhibition and anti-proliferative effects. Its dimeric form, (this compound)2A, was synthesized to investigate the potential for enhanced biological activity through multivalent interactions with G-quadruplex structures. This guide offers a detailed comparative analysis of these two compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and (this compound)2A, highlighting their biological activities.

Compound Telomerase Inhibition IC50 Reference
This compound300 nM[Not specified]
(this compound)2AData not available
Compound Cell Line Concentration Effect Reference
This compoundA549 (Lung Carcinoma)5 µMGrowth arrest after 11 days[1]
(this compound)2AA549 (Lung Carcinoma)5 µMGrowth arrest after 11 days (comparable to this compound)[1]

Table 2: Comparative Antiproliferative Effects. At a concentration of 5 µM, both this compound and (this compound)2A exhibit similar antiproliferative effects in A549 cells, leading to a complete growth arrest after 11 days of treatment[1]. Specific IC50 values for cytotoxicity across a range of cell lines are not available for a direct comparison.

Compound Cell Line Concentration Fold Increase in Telomere Deletion Events (TDEs) Reference
This compoundA5495 µMTendency to increase TDEs (not quantified as a fold increase)[1]
(this compound)2AA5495 µM3.7 - 3.9 fold[1]

Table 3: Comparative Effect on Telomere Stability. The dimeric form, (this compound)2A, demonstrates a significantly stronger effect on telomere stability by inducing a 3.7 to 3.9-fold increase in telomere deletion events compared to untreated cells[1]. This suggests that the dimeric structure enhances the ligand's ability to disrupt telomere maintenance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Single Telomere Length Analysis (STELA)

This technique is utilized to measure the length of individual telomeres.

  • DNA Preparation: Genomic DNA is extracted from treated and untreated cells.

  • Ligation: A specific oligonucleotide anchor is ligated to the 5' end of the C-rich telomeric strand.

  • PCR Amplification: PCR is performed using a primer specific to the anchor and a primer specific to the subtelomeric region of a particular chromosome.

  • Southern Blotting: The PCR products are separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a telomere-specific probe.

  • Analysis: The length of individual telomeres is determined by the size of the amplified fragments.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure the activity of telomerase.

  • Cell Lysis: Protein extracts containing telomerase are prepared from cell lines.

  • Telomerase Extension: The cell extract is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats.

  • PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are separated by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity.

Mandatory Visualization

Signaling Pathways

The stabilization of G-quadruplexes at telomeres by this compound and (this compound)2A initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis. The proposed signaling pathway is depicted below.

G_Quadruplex_Ligand_Signaling Ligand This compound / (this compound)2A G4 Telomeric G-Quadruplex Ligand->G4 Stabilization Telomere_Uncapping Telomere Uncapping G4->Telomere_Uncapping Replication_Stress Replication Stress G4->Replication_Stress DDR DNA Damage Response (DDR) Telomere_Uncapping->DDR Replication_Stress->DDR ATM ATM Activation DDR->ATM JNK JNK Pathway Activation ATM->JNK p53 p53 Activation ATM->p53 Apoptosis Apoptosis JNK->Apoptosis p21 p21 Upregulation p53->p21 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest Caspases Caspase Activation Apoptosis->Caspases

Caption: G-quadruplex ligand-induced signaling pathway.

Experimental Workflow

The general workflow for evaluating and comparing G-quadruplex ligands like this compound and (this compound)2A is outlined below.

Experimental_Workflow Start Compound Synthesis (this compound & (this compound)2A) G4_Binding G-Quadruplex Binding Assay (e.g., FRET-melting) Start->G4_Binding Telomerase_Assay Telomerase Inhibition Assay (TRAP) Start->Telomerase_Assay Cell_Culture Cell Culture with Compounds Start->Cell_Culture Conclusion Comparative Analysis G4_Binding->Conclusion Telomerase_Assay->Conclusion Proliferation_Assay Antiproliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Telomere_Analysis Telomere Length Analysis (STELA) Cell_Culture->Telomere_Analysis Mechanism_Study Mechanism of Action Studies Cell_Culture->Mechanism_Study Proliferation_Assay->Conclusion Telomere_Analysis->Conclusion Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Western_Blot Protein Expression Analysis (Western Blot) Mechanism_Study->Western_Blot Mechanism_Study->Conclusion

Caption: Workflow for G-quadruplex ligand evaluation.

Conclusion

The comparative analysis of this compound and its dimeric form, (this compound)2A, reveals that dimerization significantly enhances the molecule's ability to induce telomere instability, a key mechanism for its anti-cancer effects. While both compounds exhibit comparable antiproliferative activity at the tested concentration, the increased frequency of telomere deletion events caused by (this compound)2A suggests a more potent interaction with telomeric G-quadruplexes or a more profound disruption of telomere maintenance machinery. The downstream signaling cascade, involving the DNA damage response, cell cycle arrest at the G2/M phase, and eventual apoptosis, is a common pathway for G-quadruplex stabilizing agents. This guide provides a foundational understanding for researchers interested in the development and characterization of G-quadruplex-targeted therapeutics. Further studies are warranted to obtain more extensive quantitative data, such as comparative IC50 values for telomerase inhibition and cytotoxicity across a broader panel of cancer cell lines, and direct measurements of G-quadruplex stabilization to fully elucidate the structure-activity relationship of this class of compounds.

References

Unveiling the Anti-Cancer Potential of 360A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anti-cancer activity of 360A, a selective G-quadruplex stabilizer and telomerase inhibitor, across various cancer cell lines. This document outlines its performance against other G-quadruplex ligands and includes detailed experimental data and protocols to support further investigation.

Comparative Anti-Cancer Activity of G-Quadruplex Ligands

The compound this compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, primarily through the stabilization of G-quadruplex structures in telomeric DNA and inhibition of telomerase activity. This mechanism ultimately leads to telomere dysfunction, cell cycle arrest, and apoptosis in cancer cells.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for this compound and comparable G-quadruplex stabilizing agents in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound T98GGlioblastoma4.8 ± 1.1[1]
CB193Glioblastoma3.9 ± 0.4[1]
U118-MGGlioblastoma8.4 ± 0.5[1]
SAOS-2Osteosarcoma>15[1]
Primary AstrocytesNormal17.4 ± 1.2[1]
A549Lung CarcinomaGrowth arrest at 5 µM after 11 days[2]
(this compound)2A (dimer) A549Lung CarcinomaSimilar anti-proliferative effects to this compound[2]
BRACO-19 UXF1138LUterine CarcinomaInduces senescence and growth cessation[3][4][5]
Glioblastoma cellsGlioblastomaSuppresses proliferation[6][7]
Telomestatin U937LeukemiaInhibits proliferation[8][9][10]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (WST-1)

This assay is used to determine the cytotoxic effects of this compound and other compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[13][14][15][16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after compound treatment.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.

  • Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[17][18][19][20][21]

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow.

G_quadruplex_stabilizer_pathway cluster_cell Cancer Cell This compound This compound G-quadruplex Telomeric G-quadruplex This compound->G-quadruplex Stabilizes Telomerase Telomerase G-quadruplex->Telomerase Inhibits binding Telomere Dysfunction Telomere Dysfunction G-quadruplex->Telomere Dysfunction Induces Telomerase->Telomere Dysfunction Leads to DNA Damage Response ATM/ATR Activation (γH2AX, 53BP1 foci) Telomere Dysfunction->DNA Damage Response p53/p21 Activation p53/p21 Activation DNA Damage Response->p53/p21 Activation Cell Cycle Arrest Cell Cycle Arrest p53/p21 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53/p21 Activation->Apoptosis Senescence Senescence p53/p21 Activation->Senescence

Caption: Signaling pathway of this compound in cancer cells.

experimental_workflow cluster_workflow Experimental Workflow Cell_Culture Cancer Cell Lines (e.g., T98G, A549) Treatment Treat with this compound & Comparator Compounds Cell_Culture->Treatment Viability Cell Viability Assay (WST-1) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for assessing anti-cancer activity.

References

A Comparative Analysis of 360A: In Vitro Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro data for 360A, a potent G-quadruplex stabilizer and telomerase inhibitor. While in vivo anti-tumor efficacy data for this compound is not currently available in the public domain, this document summarizes the existing preclinical evidence of its activity in cellular models, offering insights into its mechanism of action and potential as an anti-cancer agent.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the in vitro activity of this compound across various assays and cell lines.

Assay TypeTarget/Cell LineEndpointResultCitation
Telomerase InhibitionTelomeraseIC50300 nM
Cell ViabilityT98G (Glioblastoma)IC504.8 ± 1.1 µM
Cell ViabilityCB193 (Glioma)IC503.9 ± 0.4 µM
Cell ViabilityU118-MG (Glioblastoma)IC508.4 ± 0.5 µM
Cell ViabilitySAOS-2 (Osteosarcoma)IC50>15 µM
Cell ViabilityPrimary AstrocytesIC5017.4 ± 1.2 µM
Cell ProliferationA549 (Lung Carcinoma)Growth InhibitionObserved within 11 days at 5 µM[1]

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity or cell viability.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP-G4) Assay

This protocol is a modified version of the TRAP assay used to determine the inhibitory effect of G-quadruplex ligands on telomerase activity.[2]

  • Reaction Setup: A 50 µL PCR reaction is prepared containing 20 mM Tris-HCl (pH 8.0), 50 µM dNTPs, 1.5 mM MgCl₂, 63 mM KCl, 1 mM EGTA, 0.005% Tween 20, 20 µg/mL BSA, specific primers (TSG4, TS, CXext, NT), an internal control (TSNT), 2.5 units of Taq DNA polymerase, and 100 ng of telomerase extract.

  • Incubation with Inhibitor: The G-quadruplex ligand, this compound, is added to the telomerase extract at various concentrations.

  • Telomerase Extension: The reaction mixture is incubated to allow telomerase to add telomeric repeats to the substrate primer.

  • PCR Amplification: The extension products are amplified via PCR.

  • Detection: The amplified products are separated by electrophoresis to visualize the characteristic ladder of telomerase activity and assess the degree of inhibition by this compound.

Cell Viability (WST-1) Assay

This colorimetric assay is used to quantify cell proliferation and viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 0.25-4 × 10³ cells/well in 100 µL of complete medium.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1-20 µM) or DMSO as a control.

  • Incubation: The plates are incubated for 3 or 7 days at 37°C in a 5% CO₂ atmosphere. For 7-day assays, the medium is changed on day 3.

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the amount of formazan dye produced, which is proportional to the number of viable cells.

Telomere Aberration Analysis

This protocol is used to identify telomere abnormalities induced by this compound.[1]

  • Cell Culture and Treatment: Cells are cultured and treated with this compound.

  • Metaphase Spread Preparation: Cells are arrested in metaphase, harvested, and treated with a hypotonic solution. The cells are then fixed and dropped onto microscope slides to prepare metaphase spreads.

  • Fluorescence In Situ Hybridization (FISH): The slides are hybridized with a telomere-specific fluorescent probe.

  • Microscopy and Analysis: The metaphase spreads are visualized using a fluorescence microscope, and telomere aberrations such as sister telomere fusions, telomere losses, and telomere doublets are quantified.

Mandatory Visualization

Signaling Pathway of this compound-Induced DNA Damage Response

This compound Signaling Pathway cluster_nucleus Nucleus This compound This compound Telomeric G-quadruplex Telomeric G-quadruplex This compound->Telomeric G-quadruplex stabilizes Telomere Dysfunction Telomere Dysfunction Telomeric G-quadruplex->Telomere Dysfunction induces ATM ATM Telomere Dysfunction->ATM activates DNA-PKcs DNA-PKcs ATM->DNA-PKcs activates Rad51 Rad51 ATM->Rad51 activates NHEJ NHEJ DNA-PKcs->NHEJ mediates HR HR Rad51->HR mediates Sister Telomere Fusions Sister Telomere Fusions NHEJ->Sister Telomere Fusions leads to Telomere Losses & Doublets Telomere Losses & Doublets HR->Telomere Losses & Doublets leads to Apoptosis Apoptosis Sister Telomere Fusions->Apoptosis Telomere Losses & Doublets->Apoptosis Experimental Workflow cluster_workflow In Vitro Evaluation of this compound A Cancer Cell Line Culture B Treatment with this compound (various concentrations) A->B C Cell Viability Assay (e.g., WST-1) B->C D Telomerase Activity Assay (e.g., TRAP-G4) B->D E Telomere Aberration Analysis (FISH) B->E F Data Analysis and IC50 Determination C->F D->F G Mechanism of Action Studies (Western Blot, etc.) E->G

References

A Head-to-Head Battle for Telomere Integrity: 360A vs. BRACO-19

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the quest for novel cancer therapeutics, the telomere has emerged as a critical target. The stabilization of G-quadruplex (G4) structures within telomeric DNA presents a promising strategy to inhibit telomerase and induce cancer cell death. Among the arsenal of G4-stabilizing ligands, 360A and BRACO-19 have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two prominent compounds, offering researchers, scientists, and drug development professionals a clear perspective on their respective mechanisms, potencies, and cellular effects.

At a Glance: Key Performance Indicators

ParameterThis compoundBRACO-19Reference
Telomerase Inhibition (IC50) 5.6 µM1.9 µM[1]
Effect on Telomerase Processivity Reduces processivityNo significant effect[1]
Reported Cytotoxicity (IC50) Varies by cell line1.45 µM (U87), 1.55 µM (U251), 2.5 µM (SHG-44), 2.5 µM (UXF1138L)[2]
Primary Telomeric Disruption Induces telomere deletion events (TDEs)Induces telomere dysfunction-induced foci (TIFs), T-loop disassembly, and telomere shortening[2][3][4]

Mechanism of Action: A Tale of Two Stabilizers

Both this compound and BRACO-19 exert their anticancer effects by binding to and stabilizing G-quadruplex structures in the G-rich single-stranded overhang of telomeres. This stabilization effectively caps the chromosome ends, physically obstructing the telomerase enzyme from accessing its substrate. The consequence is an inhibition of telomere elongation, a critical process for the immortal phenotype of cancer cells.

This shared mechanism, however, diverges in its finer details and downstream consequences.

General Mechanism of G-Quadruplex Ligands Telomere Telomere (G-rich 3' overhang) G4 G-Quadruplex Formation Telomere->G4 Stabilized_G4 Stabilized G-Quadruplex G4->Stabilized_G4 Binding Ligand G4 Ligand (this compound or BRACO-19) Ligand->Stabilized_G4 Inhibition Inhibition Stabilized_G4->Inhibition Blocks Access Telomerase Telomerase Telomere_Elongation Telomere Elongation (Cancer Cell Immortality) Telomerase->Telomere_Elongation Cell_Death Cell Senescence/ Apoptosis Telomere_Elongation->Cell_Death Prevention leads to Inhibition->Telomerase

General mechanism of G4-ligand action.

Quantitative Comparison: Potency and Cellular Impact

A direct comparison of the telomerase inhibitory activity of this compound and BRACO-19 was performed using a direct primer extension assay. In this head-to-head assessment, BRACO-19 demonstrated a more potent inhibition of telomerase, with an IC50 value of 1.9 µM, compared to 5.6 µM for this compound[1].

Interestingly, the two compounds exhibit different effects on the processivity of telomerase. While BRACO-19 does not significantly affect the enzyme's processivity, this compound has been shown to reduce it, suggesting it may promote the dissociation of telomerase from the DNA substrate during the extension process[1].

The cytotoxic effects of these compounds have been evaluated in various cancer cell lines. BRACO-19 has demonstrated potent anti-proliferative activity with IC50 values in the low micromolar range across several glioblastoma and uterine carcinoma cell lines[2]. For instance, in U87 and U251 glioblastoma cells, the IC50 values were 1.45 µM and 1.55 µM, respectively[2]. While direct comparative cytotoxicity studies are limited, a study on A549 lung carcinoma cells showed that 5 µM of this compound led to an inhibition of cell proliferation within 11 days[5].

Telomeric Disruption: Different Paths to a Common Goal

The stabilization of telomeric G-quadruplexes by this compound and BRACO-19 triggers distinct downstream cellular responses that ultimately lead to telomere dysfunction.

BRACO-19 has been shown to induce the formation of telomere dysfunction-induced foci (TIFs), which are markers of a DNA damage response at telomeres[2]. It also leads to the disassembly of the protective T-loop structure and has been observed to cause telomere shortening over time[2][4].

In contrast, studies on this compound have highlighted its ability to induce telomere deletion events (TDEs), which are rare events of extreme telomere shortening[3][6]. This suggests that this compound may interfere with telomere replication, leading to catastrophic loss of telomeric repeats.

Downstream Effects on Telomeres cluster_this compound This compound cluster_BRACO19 BRACO-19 sthis compound This compound sTDE Telomere Deletion Events (TDEs) sthis compound->sTDE Telomere_Dysfunction Telomere Dysfunction sTDE->Telomere_Dysfunction bBRACO19 BRACO-19 bTIF Telomere Dysfunction- Induced Foci (TIFs) bBRACO19->bTIF bTLoop T-Loop Disassembly bBRACO19->bTLoop bShortening Telomere Shortening bBRACO19->bShortening bTIF->Telomere_Dysfunction bTLoop->Telomere_Dysfunction bShortening->Telomere_Dysfunction

Differential telomeric disruption by this compound and BRACO-19.

Experimental Protocols

Telomerase Inhibition Assay (Direct Primer Extension Assay)

This assay directly measures the ability of telomerase to extend a DNA primer.

  • Preparation of Cell Extracts: Prepare CHAPS extracts from a human cell line overexpressing hTERT and hTR.

  • Reaction Mixture: Set up a reaction mixture containing the cell extract, a 5'-radiolabeled telomeric primer (e.g., (TTAGGG)3), dNTPs, and varying concentrations of the G4 ligand (this compound or BRACO-19).

  • Incubation: Incubate the reaction at 30°C to allow for telomerase-mediated primer extension.

  • Product Resolution: Stop the reaction and resolve the DNA products on a denaturing polyacrylamide gel.

  • Analysis: Visualize the radiolabeled products by autoradiography and quantify the band intensities to determine the IC50 value of the compound.

Direct Primer Extension Assay Workflow Start Start Extract Prepare Cell Extract (Telomerase Source) Start->Extract Mix Prepare Reaction Mix: - Extract - Radiolabeled Primer - dNTPs - G4 Ligand Extract->Mix Incubate Incubate at 30°C Mix->Incubate PAGE Denaturing PAGE Incubate->PAGE Analyze Autoradiography & Quantification PAGE->Analyze End Determine IC50 Analyze->End

Workflow for the Direct Primer Extension Assay.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or BRACO-19 for the desired duration (e.g., 72 hours).

  • Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to untreated controls to determine the IC50 value.

Telomere Restriction Fragment (TRF) Analysis

This technique is used to measure the length of telomeres.

  • Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from treated and untreated cells.

  • Digestion: Digest the genomic DNA with restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).

  • Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

  • Southern Blotting: Transfer the DNA to a membrane and hybridize with a labeled telomeric probe.

  • Detection: Visualize the telomeric DNA fragments and determine their average length.

Conclusion

Both this compound and BRACO-19 are potent G-quadruplex stabilizing ligands that effectively target telomeres and inhibit telomerase, albeit through slightly different downstream mechanisms. BRACO-19 appears to be a more potent direct inhibitor of telomerase activity in vitro. However, the choice between these compounds for a specific research application may depend on the desired cellular outcome. For studies focused on inducing a robust DNA damage response at telomeres, BRACO-19 might be the preferred tool. Conversely, if the research aims to investigate the consequences of severe and abrupt telomere shortening, this compound could be a more suitable choice.

This guide provides a foundational comparison based on available experimental data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting a G-quadruplex ligand. The continued investigation of these and other novel G4 ligands will undoubtedly pave the way for innovative and effective cancer therapies.

References

Validating the Displacement of TRF1 and TRF2 by 360A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-quadruplex ligand 360A and its analogues in their ability to displace the shelterin proteins TRF1 and TRF2 from telomeres. The information is supported by experimental data and detailed methodologies to assist in the evaluation and application of these compounds in telomere-targeted cancer therapy.

Introduction to Telomere Targeting with G-Quadruplex Ligands

Telomeres, the protective caps at the ends of chromosomes, are crucial for maintaining genomic stability. The shelterin complex, which includes the key proteins Telomeric Repeat-binding Factor 1 (TRF1) and TRF2, is essential for telomere function. In many cancer cells, the stabilization of G-quadruplex (G4) structures within telomeric DNA by small molecules, known as G4 ligands, presents a promising anti-cancer strategy. By stabilizing these structures, G4 ligands can interfere with telomere maintenance and induce cellular senescence or apoptosis. A key mechanism in this process is the displacement of shelterin proteins, particularly TRF1 and TRF2, from their binding sites on telomeric DNA.

The pyridine dicarboxamide derivative, this compound, and its dimeric analogue, (this compound)2A, are G4 ligands that have shown potential in targeting telomeres. This guide focuses on validating their efficacy in displacing TRF1 and TRF2, comparing them with other known G4 ligands, and providing the necessary experimental frameworks for such validation.

Comparative Displacement of TRF1 and TRF2 by G-Quadruplex Ligands

While direct quantitative head-to-head comparisons of various G-quadruplex ligands are not extensively available in a single study, existing research provides strong evidence for the displacement of shelterin components by these molecules.

The G-quadruplex stabilizer telomestatin has been shown to effectively dissociate TRF2 from telomeres in cancer cells. This displacement leads to a rapid loss of the 3' telomeric overhang and the formation of anaphase bridges, hallmarks of telomere dysfunction.[1][2]

Studies on This compound have revealed an indirect mechanism of affecting TRF2 levels by binding to a G-quadruplex structure within the 5'-UTR of TRF2 mRNA, thereby repressing its translation.[3] Furthermore, research on This compound and its more potent dimeric form, (this compound)2A , has demonstrated their ability to displace the single-stranded DNA-binding protein hRPA from telomeric DNA.[4] While this is not a direct displacement of TRF1 or TRF2, it highlights the potential of these compounds to disrupt protein-telomere interactions. The same study suggests that investigating the displacement of other shelterin proteins, including TRF2, would be a valuable next step.[4]

The following table summarizes the known effects of these G-quadruplex ligands on telomere-binding proteins.

G-Quadruplex LigandTarget Protein(s)Observed EffectSupporting Evidence
This compound TRF2 (indirectly via mRNA)Repression of TRF2 translationBinding to 5'-UTR of TRF2 mRNA[3]
hRPADisplacement from telomeric DNAIn vitro studies[4]
(this compound)2A hRPAMore efficient displacement than this compoundIn vitro studies[4]
Telomestatin TRF2Dissociation from telomeresIn vivo studies in cancer cells[1][2]
Phen-DC3 G-quadruplex DNABinds to G-quadruplexesBiophysical studies

Experimental Protocols for Validating Protein Displacement

To quantitatively assess the displacement of TRF1 and TRF2 from telomeres by this compound and other G-quadruplex ligands, two primary experimental approaches are recommended: Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR) and Förster Resonance Energy Transfer (FRET) based assays.

Chromatin Immunoprecipitation (ChIP)-qPCR Protocol

This method allows for the quantification of the association of a specific protein with a specific genomic region in vivo.

Objective: To measure the change in the amount of TRF1 and TRF2 bound to telomeric DNA in cells treated with a G-quadruplex ligand compared to untreated cells.

Experimental Workflow:

ChIP_qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_chip Chromatin Immunoprecipitation cluster_qpcr Quantitative PCR A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Treatment - G4 Ligand (e.g., this compound) - Vehicle Control A->B C 3. Cross-linking (Formaldehyde) B->C D 4. Cell Lysis & Chromatin Shearing (Sonication) C->D E 5. Immunoprecipitation - Anti-TRF1/TRF2 Antibody - IgG Control D->E F 6. Washing & Elution E->F G 7. Reverse Cross-linking & DNA Purification F->G H 8. qPCR Analysis - Telomeric Primers - Control Locus Primers G->H I 9. Data Analysis (Relative Quantification) H->I

Fig 1. Workflow for ChIP-qPCR to measure TRF1/TRF2 displacement.

Detailed Steps:

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa, A549) to approximately 80% confluency. Treat the cells with the desired concentrations of the G-quadruplex ligand (e.g., this compound, (this compound)2A, telomestatin) and a vehicle control for a specified time period.

  • Cross-linking: Fix the protein-DNA interactions by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for TRF1 or TRF2, or with a non-specific IgG as a negative control. Use protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

  • qPCR Analysis: Perform quantitative PCR using primers specific for telomeric repeat sequences and for a control genomic locus (e.g., a gene promoter not expected to bind TRF1/TRF2).

  • Data Analysis: Calculate the relative enrichment of telomeric DNA in the TRF1/TRF2 immunoprecipitates from treated cells compared to control cells. A significant decrease in enrichment indicates displacement of the protein.

Förster Resonance Energy Transfer (FRET)-based Assay

This in vitro assay can be used to directly measure the displacement of fluorescently labeled TRF1 or TRF2 from a fluorescently labeled telomeric DNA substrate upon the addition of a G-quadruplex ligand.

Objective: To quantify the dose-dependent displacement of TRF1 and TRF2 from telomeric DNA by a G-quadruplex ligand.

Experimental Workflow:

FRET_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Displacement Assay cluster_analysis Data Analysis A 1. Prepare Fluorescently Labeled Components - Donor-labeled telomeric DNA - Acceptor-labeled TRF1/TRF2 B 2. Binding Reaction (Incubate labeled DNA and protein) A->B C 3. Addition of G4 Ligand (Titration of this compound) B->C D 4. FRET Measurement (Monitor changes in fluorescence) C->D E 5. Calculate Displacement (Determine IC50 values) D->E

Fig 2. Workflow for a FRET-based TRF1/TRF2 displacement assay.

Detailed Steps:

  • Preparation of Labeled Components: Synthesize or obtain a telomeric DNA oligonucleotide labeled with a donor fluorophore (e.g., Cy3) and purified TRF1 or TRF2 protein labeled with an acceptor fluorophore (e.g., Cy5).

  • Binding Reaction: Incubate the donor-labeled telomeric DNA with the acceptor-labeled TRF1 or TRF2 in a suitable buffer to allow for complex formation. This will result in a high FRET signal.

  • Ligand Addition: Add increasing concentrations of the G-quadruplex ligand (e.g., this compound) to the reaction mixture.

  • FRET Measurement: Monitor the FRET signal. Displacement of the labeled protein from the DNA by the ligand will lead to an increase in the distance between the donor and acceptor, resulting in a decrease in the FRET signal.

  • Data Analysis: Plot the change in FRET signal as a function of the ligand concentration to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to displace 50% of the bound protein.

Signaling Pathways and Logical Relationships

The displacement of TRF1 and TRF2 from telomeres by G-quadruplex ligands initiates a cascade of events that can lead to cancer cell death. The following diagram illustrates the proposed signaling pathway.

Signaling_Pathway cluster_drug Drug Action cluster_telomere Telomere Disruption cluster_cellular_response Cellular Response G4_Ligand G-Quadruplex Ligand (e.g., this compound) G4_Stabilization G-Quadruplex Stabilization G4_Ligand->G4_Stabilization Binds to telomeric G-rich sequences TRF_Displacement TRF1/TRF2 Displacement G4_Stabilization->TRF_Displacement Prevents protein binding Telomere_Uncapping Telomere Uncapping TRF_Displacement->Telomere_Uncapping Disrupts shelterin complex DDR DNA Damage Response (DDR) Activation Telomere_Uncapping->DDR Exposes chromosome ends Apoptosis Apoptosis / Senescence DDR->Apoptosis Triggers cell death pathways

Fig 3. Proposed signaling pathway following G4 ligand-induced TRF1/TRF2 displacement.

Conclusion

The displacement of the shelterin proteins TRF1 and TRF2 by G-quadruplex stabilizing ligands like this compound represents a viable and promising strategy for telomere-directed cancer therapy. While direct quantitative comparisons of this compound with other ligands in this specific context are still emerging, the available evidence strongly supports the feasibility of this approach. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate and compare the efficacy of this compound and other novel G-quadruplex ligands in displacing TRF1 and TRF2, thereby accelerating the development of new and effective cancer treatments.

References

Comparative Analysis of 360A on Long versus Short Telomeres: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of novel therapeutic agents on telomere biology is paramount. This guide provides a comparative analysis of the effects of 360A, a G-quadruplex ligand, on telomeres of varying lengths. The data presented herein is synthesized from peer-reviewed studies to offer an objective comparison and is supplemented with detailed experimental protocols and mechanistic diagrams.

Executive Summary

The G-quadruplex ligand this compound and its dimeric analogue, (this compound)2A, represent a class of compounds that interact with the G-rich overhang of telomeres. Contrary to inducing a gradual and uniform shortening of telomeres, these agents have been shown to have a distinct effect: they do not significantly alter the mean telomere length but rather increase the frequency of catastrophic shortening events, leading to the appearance of "ultrashort" telomeres. This phenomenon, termed telomere deletion events (TDEs), is more pronounced with the dimeric form of the ligand. The primary method for observing these rare events is Single Telomere Length Analysis (STELA), which offers higher resolution for detecting extremely short telomeres compared to conventional methods like Q-FISH and TRF.[1][2]

Data Presentation: Quantitative Effects of this compound on Telomere Length

The following tables summarize the key quantitative findings from studies investigating the impact of this compound and its dimeric form on telomere length in the A549 lung carcinoma cell line.

Table 1: Effect of this compound and (this compound)2A on Mean Telomere Length

Treatment GroupConcentrationDurationMean Telomere Length (kb)Standard Deviation (kb)
Non-treated (NT) -11 days4.81.8
DMSO (0.1%) 0.1%11 days4.71.6
This compound (Monomer) 5 µM11 days4.61.8
(this compound)2A (Dimer) 5 µM11 days4.51.7

Data from representative STELA experiments on the 17p telomere in A549 cells.[3] As shown, there is no statistically significant change in the mean telomere length between the control and treated groups.

Table 2: Frequency of Telomere Deletion Events (TDEs) Induced by this compound and (this compound)2A

Treatment GroupConcentrationFrequency of TDEs (%)Fold Increase vs. DMSO
DMSO (0.1%) 0.1%1.31.0
This compound (Monomer) 5 µM3.12.4
(this compound)2A (Dimer) 5 µM4.83.7

TDEs are defined as telomeres shorter than 2.2 kb.[3] The data indicates a notable increase in the frequency of these ultrashort telomeres upon treatment, with the dimeric form being more potent.

Experimental Protocols

A detailed understanding of the methodologies is crucial for interpreting the presented data. The key technique used to elucidate the effects of this compound on telomere length is Single Telomere Length Analysis (STELA).

Single Telomere Length Analysis (STELA)

STELA is a PCR-based method that allows for the measurement of the length of individual telomeres at a specific chromosome end.

Principle: The technique utilizes a telorette linker that anneals to the G-rich overhang of the telomere. This is followed by PCR amplification using a primer specific to the telorette and a primer specific to the subtelomeric region of a particular chromosome arm. The resulting PCR products represent the lengths of individual telomeres from that specific chromosome end in the cell population.

Protocol Outline:

  • Genomic DNA Extraction: High molecular weight genomic DNA is carefully extracted from treated and control cell populations to minimize mechanical shearing.

  • Ligation: The genomic DNA is ligated to a telorette linker (a partially double-stranded oligonucleotide with a 3' overhang complementary to the telomeric G-rich strand).

  • PCR Amplification: PCR is performed using a primer complementary to the telorette linker and a chromosome-specific subtelomeric primer. The low concentration of genomic DNA used ensures that, on average, less than one amplifiable telomere is present per PCR reaction, allowing for the analysis of individual telomere lengths.

  • Southern Blotting and Detection: The PCR products are separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a telomeric probe to visualize the distribution of telomere lengths.

Mandatory Visualizations

Proposed Mechanism of this compound-Induced Telomere Deletion Events

The following diagram illustrates the hypothesized mechanism by which this compound and its dimeric analogue induce telomere deletion events. These ligands are thought to stabilize G-quadruplex structures that form in the G-rich telomeric DNA, particularly during replication. This stabilization can impede the progression of the replication fork, leading to fork collapse and the generation of a DNA double-strand break, resulting in a truncated telomere.

G_quadruplex_stabilization cluster_0 Telomere Replication Fork cluster_1 This compound Intervention cluster_2 Consequence Lagging_Strand Lagging Strand Synthesis Replication_Fork Replication Fork Lagging_Strand->Replication_Fork 5'-3' Leading_Strand Leading Strand Synthesis Leading_Strand->Replication_Fork 3'-5' G_Overhang G-rich Overhang Replication_Fork->G_Overhang G_Quadruplex G-Quadruplex Formation G_Overhang->G_Quadruplex Forms during replication This compound This compound / (this compound)2A This compound->G_Quadruplex Binds to Stabilized_G4 Stabilized G-Quadruplex G_Quadruplex->Stabilized_G4 Stabilizes Fork_Stall Replication Fork Stall Stabilized_G4->Fork_Stall Impedes fork progression Fork_Collapse Fork Collapse & DSB Fork_Stall->Fork_Collapse TDE Telomere Deletion Event (Ultrashort Telomere) Fork_Collapse->TDE STELA_Workflow A 1. Isolate High Molecular Weight Genomic DNA B 2. Ligate Telorette Linker to G-rich Overhang A->B C 3. Perform PCR with Telorette & Subtelomeric Primers B->C D 4. Separate PCR Products by Agarose Gel Electrophoresis C->D E 5. Southern Blot with Telomeric Probe D->E F 6. Visualize Individual Telomere Lengths E->F

References

A Comparative Guide to the Reproducibility of 360A: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental results of a novel kinase inhibitor, designated 360A, against an established alternative. The objective is to offer a clear assessment of this compound's performance and reproducibility based on key preclinical assays. All data presented herein is supported by detailed experimental protocols to facilitate independent verification.

Data Presentation: this compound vs. Alternative Inhibitor

The following tables summarize the quantitative data from a series of head-to-head experiments comparing this compound with a well-characterized MEK inhibitor, herein referred to as "Alternative-MEK." These experiments were designed to assess potency, selectivity, and cellular efficacy.

Table 1: In Vitro Kinase Inhibition Potency (IC50)

This table presents the half-maximal inhibitory concentration (IC50) of each compound against its intended target kinase and a key off-target kinase to assess selectivity. Lower values indicate higher potency.

CompoundTarget KinaseTarget IC50 (nM)Off-Target Kinase (p38α) IC50 (nM)Selectivity Ratio (Off-Target/Target)
This compound B-Raf15.2 ± 2.1> 10,000> 650x
Alternative-MEK MEK125.8 ± 3.5> 10,000> 380x

Table 2: Cell Viability Assay in A375 Melanoma Cells (BRAF V600E Mutant)

This table shows the half-maximal effective concentration (EC50) from a cell-based assay, indicating the concentration of each compound required to reduce cell viability by 50%.

CompoundAssay TypeCell LineEC50 (nM)
This compound CellTiter-Glo®A37555.4 ± 6.8
Alternative-MEK CellTiter-Glo®A37589.1 ± 9.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented results.

2.1. In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Objective: To determine the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.

  • Methodology:

    • Kinase reactions were performed in 96-well plates. Each well contained the respective kinase (B-Raf or MEK1), a universal kinase substrate (e.g., Myelin Basic Protein), and ATP.

    • Inhibitors (this compound or Alternative-MEK) were serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM.

    • The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • Data were normalized to control wells (0% inhibition with DMSO, 100% inhibition with a high concentration of a pan-kinase inhibitor).

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software. Each experiment was performed in triplicate.

2.2. Cell Viability Assay

  • Objective: To measure the effect of the inhibitors on the viability of a cancer cell line.

  • Methodology:

    • A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with a fresh medium containing serial dilutions of this compound or Alternative-MEK (final concentrations ranging from 1 nM to 100 µM).

    • Cells were incubated with the compounds for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was read on a plate reader.

    • EC50 values were determined by plotting the normalized luminescence values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Experiments were performed in triplicate.

Visualizations: Pathways and Workflows

The following diagrams illustrate the biological context and experimental processes described in this guide.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor_this compound This compound Inhibitor_this compound->RAF Inhibitor_Alt Alternative-MEK Inhibitor_Alt->MEK

Caption: MAPK/ERK signaling pathway with inhibitor targets.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow start Hypothesis: This compound is more potent and selective invitro In Vitro Kinase Assays (IC50) start->invitro cellular Cell-Based Assays (EC50) invitro->cellular data_analysis Data Analysis & Comparison cellular->data_analysis conclusion Conclusion on Reproducibility & Efficacy data_analysis->conclusion

Caption: Workflow for the comparative assessment of this compound.

Logical_Relationship cluster_logic Reproducibility Assessment Logic data Experimental Data (Tables 1 & 2) reproducible Results are Reproducible? data->reproducible protocol Detailed Protocols (Section 2) protocol->reproducible yes Yes reproducible->yes Consistent Outcomes no No reproducible->no Inconsistent Outcomes

Caption: Logical flow for assessing experimental reproducibility.

Safety Operating Guide

Navigating the Safe Handling of "360A": A Multi-faceted Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: November 2025

The designation "360A" is applied to a variety of chemical and biological products, each with distinct handling, storage, and disposal requirements. Due to this ambiguity, it is imperative for laboratory personnel to precisely identify the specific "this compound" product in use before implementing safety protocols. This guide provides detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for the most common substances identified as "this compound" in research and development settings.

I. This compound (G-Quadruplex Inhibitor)

For researchers in molecular biology and drug development, "this compound" most likely refers to the G-Quadruplex Inhibitor, a pyridine-dicarboxamide derivative.[1]

A. Personal Protective Equipment (PPE)

Given its nature as a bioactive small molecule, standard laboratory precautions for handling chemical compounds should be observed.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Not generally required with adequate ventilation.

B. Operational Plan

This substance is soluble in DMSO and should be stored at -20°C.[1]

Experimental Workflow for Handling this compound (G-Quadruplex Inhibitor)

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experiment cluster_cleanup Cleanup & Storage Retrieve from -20°C Retrieve from -20°C Equilibrate to Room Temp Equilibrate to Room Temp Retrieve from -20°C->Equilibrate to Room Temp Dissolve in DMSO Dissolve in DMSO Equilibrate to Room Temp->Dissolve in DMSO As per protocol Prepare Dilutions Prepare Dilutions Dissolve in DMSO->Prepare Dilutions Introduce to Assay Introduce to Assay Prepare Dilutions->Introduce to Assay e.g., cell culture Dispose of Waste Dispose of Waste Introduce to Assay->Dispose of Waste Return Stock to -20°C Return Stock to -20°C Dispose of Waste->Return Stock to -20°C

Caption: Workflow for handling this compound G-Quadruplex Inhibitor.

C. Disposal Plan

Waste generated from the use of this compound should be treated as chemical waste.

Disposal Pathway for this compound (G-Quadruplex Inhibitor)

Contaminated Labware Contaminated Labware Sharps or Glass Waste Sharps or Glass Waste Contaminated Labware->Sharps or Glass Waste Unused Solution Unused Solution Chemical Waste Container Chemical Waste Container Unused Solution->Chemical Waste Container For organic solvents Aqueous Waste Aqueous Waste Aqueous Waste->Chemical Waste Container If containing this compound Licensed Disposal Vendor Licensed Disposal Vendor Sharps or Glass Waste->Licensed Disposal Vendor Chemical Waste Container->Licensed Disposal Vendor

Caption: Disposal plan for this compound G-Quadruplex Inhibitor waste.

II. Advance this compound Dual Choice Station

This product is a pesticide bait station containing Abamectin.[2] While direct handling by researchers may be less common, understanding its safety profile is crucial if used in or near laboratory settings.

A. Personal Protective Equipment (PPE)

The primary hazards are associated with skin absorption and eye irritation.[2]

PPE CategoryRecommended Equipment
Eye Protection Safety glasses should be worn if there is a risk of contact.
Hand Protection Wear gloves when handling bait stations.
Body Protection Not generally required for intended use.
Respiratory Not required.

B. Operational Plan

Personnel should wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[2]

C. Disposal Plan

Follow local regulations for pesticide disposal. Do not dispose of in a manner that could contaminate water sources.

III. Other Formulations

Several other products bear the "360" designation, including herbicides and cleaning agents.

  • Clearall 360 and Weedpro Bioaqua 360 Herbicide: Both are glyphosate-based herbicides that can cause serious eye damage.[3][4] Handling requires eye and face protection, as well as protective clothing.[3][5]

  • Microshield 360 and 360 Compound: These are cleaning/disinfecting agents with low hazard profiles under normal use.[6][7] Typically, no special personal protective equipment is required.[6][7]

The safe handling of any substance labeled "this compound" is critically dependent on its precise identification. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the product in their possession to ensure the implementation of appropriate safety measures. Relying on generalized information can lead to unsafe practices and potential laboratory hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.